molecular formula C8H9F2NO B1310940 4-(Difluoromethoxy)-2-methylaniline CAS No. 39211-57-9

4-(Difluoromethoxy)-2-methylaniline

Cat. No.: B1310940
CAS No.: 39211-57-9
M. Wt: 173.16 g/mol
InChI Key: PHSXSKMXVMWZLK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9) is a substituted aniline derivative of high interest in chemical and pharmaceutical research. This compound, with the molecular formula C 8 H 9 F 2 NO and a molecular weight of 173.16 g/mol, serves as a versatile building block in organic synthesis . The presence of both the difluoromethoxy group and the aniline moiety in its structure makes it a valuable intermediate for constructing more complex molecules. Applications and Research Value As a fluorinated aniline, this compound is primarily utilized as a key precursor in medicinal chemistry. Its structure is particularly valuable for creating aromatic amines with potential biological activity, which can be incorporated into candidate molecules for the development of new therapeutic agents . Furthermore, aniline derivatives of this kind find significant application in material science. They are employed in the synthesis of advanced polymers, such as triarylamine-based materials, which are explored for their charge transport capabilities in organic electronics, including organic field-effect transistors (OFETs) . The compound is also relevant in the synthesis of dyes and pigments, where its aniline core can contribute to the formation of specific chromophores . Mechanism of Action and Handling The incorporation of the difluoromethoxy group can significantly alter the properties of a molecule, notably by enhancing its metabolic stability and lipophilicity. This improvement facilitates better penetration through biological membranes, making derivatives of this compound valuable for studying interactions with enzymes and receptors in biochemical pathways . Researchers must note that 4-(Difluoromethoxy)-2-methylaniline is classified with the GHS Signal Word "Danger" and the Hazard Statement H314, indicating it causes severe skin burns and eye damage . It is critical to handle this compound with appropriate personal protective equipment and within a controlled environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXSKMXVMWZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427099
Record name 4-(difluoromethoxy)-2-methylaniline
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Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39211-57-9
Record name 4-(difluoromethoxy)-2-methylaniline
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Record name 4-(difluoromethoxy)-2-methylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Modern Moiety

In the dynamic arena of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the difluoromethoxy group stands out for its unique ability to modulate key physicochemical properties, offering a compelling alternative to more traditional substituents. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-2-methylaniline, a versatile building block that embodies the potential of this fluorinated moiety.

As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's fundamental characteristics is paramount to its successful application. This document moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of why 4-(Difluoromethoxy)-2-methylaniline behaves as it does and how its properties can be leveraged in a research and development context. While experimental data for this specific molecule is emerging, we will draw upon high-quality predicted data and established knowledge of analogous structures to build a robust and insightful profile. This guide is structured to facilitate a deep dive into the core attributes of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Section 1: Molecular Identity and Core Attributes

At its heart, 4-(Difluoromethoxy)-2-methylaniline is an aromatic amine distinguished by the presence of a difluoromethoxy group at the para position and a methyl group at the ortho position relative to the amino group. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and potential applications.

Identifier Value Source
IUPAC Name 4-(Difluoromethoxy)-2-methylanilineN/A
CAS Number 39211-57-9[1][2]
Molecular Formula C₈H₉F₂NO[1][2]
Molecular Weight 173.16 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C=C1)OC(F)F)NN/A

Section 2: Physicochemical Properties - A Quantitative Overview

A molecule's physicochemical profile is the foundation upon which its utility is built. For 4-(Difluoromethoxy)-2-methylaniline, these properties are heavily influenced by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing, lipophilic difluoromethoxy group.

Note on Data: While comprehensive experimental data for this specific molecule is not yet widely published, the following table includes high-quality predicted values from reputable sources, which serve as a valuable guide for experimental design.

Property Predicted Value Significance in Drug Discovery and Development
Boiling Point 244.8 ± 35.0 °CIndicates relatively low volatility, an important consideration for handling and purification via distillation.
Density 1.208 ± 0.06 g/cm³Useful for solvent selection and reaction scale-up calculations.
pKa (of the conjugate acid) 4.00 ± 0.10The basicity of the aniline nitrogen is a critical determinant of its behavior in physiological environments and its suitability for forming salts. The difluoromethoxy group's electron-withdrawing nature is expected to decrease the basicity compared to non-fluorinated analogs.
LogP (Octanol-Water Partition Coefficient) 2.2This value suggests a moderate degree of lipophilicity. The difluoromethoxy group is known to enhance lipophilicity, which can improve a drug candidate's absorption and distribution within the body.[1]

Solubility Profile (Qualitative):

Based on the properties of analogous anilines, 4-(Difluoromethoxy)-2-methylaniline is expected to be sparingly soluble in water and soluble in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane. This solubility profile is a key consideration for reaction setup, purification, and formulation.

Section 3: The Role of the Difluoromethoxy Group - A Deeper Dive

The inclusion of the difluoromethoxy (-OCF₂H) group is a strategic choice in medicinal chemistry, offering several advantages over non-fluorinated or other fluorinated moieties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for a drug and potentially a reduced dosing frequency.[1]

  • Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability.[1]

  • Modulation of Basicity: As an electron-withdrawing group, the difluoromethoxy substituent reduces the basicity of the aniline nitrogen. This can be advantageous in drug design to fine-tune the pKa of a molecule, influencing its ionization state at physiological pH and its interaction with biological targets.

  • Hydrogen Bonding Potential: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially contributing to binding interactions with target proteins.

Caption: The central role of the difluoromethoxy group in defining the key properties of 4-(Difluoromethoxy)-2-methylaniline.

Section 4: Synthesis and Characterization - A Practical Approach

Hypothetical Synthetic Workflow:

Synthetic_Workflow Start 4-Hydroxy-2-methylnitrobenzene Step1 Difluoromethylation Start->Step1 Intermediate 4-(Difluoromethoxy)-2-methylnitrobenzene Step1->Intermediate Step2 Nitro Reduction Intermediate->Step2 End 4-(Difluoromethoxy)-2-methylaniline Step2->End

Caption: A plausible two-step synthesis of 4-(Difluoromethoxy)-2-methylaniline from a commercially available starting material.

Step-by-Step Protocol (Hypothetical):

Step 1: Synthesis of 4-(Difluoromethoxy)-2-methylnitrobenzene

  • Rationale: The introduction of the difluoromethoxy group is often achieved by reacting a phenol with a suitable difluoromethylating agent.

  • Procedure:

    • To a solution of 4-hydroxy-2-methylnitrobenzene in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

    • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or a more modern equivalent, under controlled temperature and pressure.

    • Monitor the reaction by an appropriate technique (e.g., TLC or GC-MS) until completion.

    • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 4-(difluoromethoxy)-2-methylnitrobenzene.

Step 2: Synthesis of 4-(Difluoromethoxy)-2-methylaniline

  • Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

  • Procedure:

    • Dissolve 4-(difluoromethoxy)-2-methylnitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(difluoromethoxy)-2-methylaniline.

    • If necessary, purify the product further by column chromatography or distillation.

Characterization Techniques:

The identity and purity of the synthesized 4-(Difluoromethoxy)-2-methylaniline would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity. The ¹⁹F NMR spectrum would be particularly informative for confirming the presence of the difluoromethoxy group.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-F stretches of the difluoromethoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 4-(Difluoromethoxy)-2-methylaniline.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Section 6: Applications and Future Outlook

The unique combination of properties imparted by the difluoromethoxy and methyl groups makes 4-(Difluoromethoxy)-2-methylaniline a valuable building block in several areas of chemical research and development.

  • Pharmaceuticals: Its potential to enhance metabolic stability and lipophilicity makes it an attractive scaffold for the synthesis of novel drug candidates. The modulated basicity of the aniline nitrogen can also be exploited to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Agrochemicals: Similar to its application in pharmaceuticals, the properties of the difluoromethoxy group can be harnessed to develop more effective and persistent pesticides and herbicides.[1]

  • Materials Science: The incorporation of fluorinated moieties can alter the properties of polymers and other materials, potentially leading to applications in areas such as liquid crystals and specialty coatings.

The continued exploration of difluoromethoxylated compounds is a vibrant area of research. As synthetic methodologies for their preparation become more refined and accessible, we can expect to see the emergence of new and innovative applications for building blocks like 4-(Difluoromethoxy)-2-methylaniline across a wide range of scientific disciplines.

References

  • Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

  • Google Patents. Purification method of 4-fluoro-2-methoxyaniline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. [Link]

  • Scribd. IR spectrum of 4-methylaniline_Selected. [Link]

  • Google Patents. Preparation method of 4-(difluoromethoxy)aniline.
  • Cole-Parmer. Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]

  • NJ.gov. HAZARD SUMMARY - Methylaniline. [Link]

  • ResearchGate. Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]

  • ResearchGate. 13 C NMR spectra of n-ethylanilinium TFA. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ChemBK. 4-Methylaniline. [Link]

  • Specac. Table of Characteristic IR Absorptions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. [Link]

Sources

4-(Difluoromethoxy)-2-methylaniline CAS number 39211-57-9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes confirmed chemical data with field-standard synthetic methodologies and medicinal chemistry logic.

CAS Number: 39211-57-9 Chemical Formula: C₈H₉F₂NO Molecular Weight: 173.16 g/mol [1][2]

Executive Summary

4-(Difluoromethoxy)-2-methylaniline is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry. Distinguished by the presence of the difluoromethoxy (-OCF₂H) motif, this intermediate serves as a critical bioisostere for methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. Its strategic value lies in its ability to modulate lipophilicity (LogD), enhance metabolic stability against CYP450-mediated oxidation, and introduce a unique hydrogen-bond donor capability via the acidic proton of the -CF₂H moiety. It is frequently employed in the synthesis of kinase inhibitors and agrochemicals where fine-tuning of physicochemical properties is required.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

Physicochemical Specifications
PropertyValue / DescriptionNote
Appearance Pale yellow to brown oil or low-melting solidSensitive to oxidation; darkens on storage.[3]
Boiling Point ~105–110 °C at 15 mmHg (Predicted)High vacuum distillation recommended.
Density 1.24 ± 0.06 g/cm³ (Predicted)Heavier than water.
LogP 2.14 (Predicted)Moderate lipophilicity.
pKa (Conjugate Acid) ~4.5Less basic than 2-methylaniline due to electron-withdrawing -OCF₂H.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.
Structural Analysis (NMR Signature)
  • ¹H NMR (CDCl₃): The -OCF₂H proton appears as a characteristic triplet (or doublet of doublets) in the range of δ 6.30 – 6.70 ppm with a large geminal coupling constant (J ≈ 72–75 Hz).

  • ¹⁹F NMR: Appears as a doublet around δ -80 to -85 ppm .

Medicinal Chemistry Applications: The "Fluorine Effect"[4][6][8][12]

The -OCF₂H group is not merely a lipophilic spacer; it is a functional tool for multiparameter optimization (MPO).

Bioisosteric Utility
  • Lipophilicity Modulation: The -OCF₂H group is less lipophilic than -OCF₃ but more lipophilic than -OCH₃. This allows researchers to "dial in" the precise LogD required for membrane permeability without compromising solubility.

  • Metabolic Blocking: The fluorine atoms withdraw electron density, deactivating the ring towards oxidative metabolism. Furthermore, the C-F bonds prevent O-dealkylation, a common clearance pathway for methoxy groups.

  • Hydrogen Bond Donor: Unlike -OCF₃, the terminal proton in -OCF₂H is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with backbone carbonyls in enzyme active sites (e.g., in kinase hinge regions).

Strategic Logic Diagram (SAR)

The following diagram illustrates the decision-making process for selecting this scaffold in a hit-to-lead campaign.

SAR_Logic Lead Lead Compound (Contains -OCH3 or -OCF3) Problem1 Problem: High Metabolic Clearance (O-Dealkylation) Lead->Problem1 Problem2 Problem: Poor Permeability (LogP too low) Lead->Problem2 Problem3 Problem: Solubility Issues (LogP too high) Lead->Problem3 Solution Solution: Incorporate 4-(Difluoromethoxy)-2-methylaniline Problem1->Solution Problem2->Solution Problem3->Solution Mechanism1 Mechanism: C-F Bond Strength Prevents Dealkylation Solution->Mechanism1 Mechanism2 Mechanism: Lipophilicity Tuning (-OCH3 < -OCF2H < -OCF3) Solution->Mechanism2 Mechanism3 Mechanism: H-Bond Donor (Unique binding interaction) Solution->Mechanism3 Result Optimized Candidate Balanced ADME Profile Mechanism1->Result Mechanism2->Result Mechanism3->Result

Caption: Decision logic for transitioning from standard alkoxy groups to the difluoromethoxy scaffold to resolve ADME liabilities.

Synthetic Protocols

The synthesis of CAS 39211-57-9 is challenging due to the instability of difluorocarbene precursors. The protocol below utilizes Sodium Chlorodifluoroacetate , a solid, bench-stable source of difluorocarbene, avoiding the use of gaseous Freon-22 (ozone-depleting) or highly toxic reagents.[4]

Retrosynthetic Analysis

The most reliable route involves the difluoromethylation of 4-nitro-3-methylphenol , followed by chemoselective reduction of the nitro group.

Synthesis_Route SM 4-Nitro-3-methylphenol (Starting Material) Intermediate 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene SM->Intermediate K2CO3, DMF 100°C Reagent1 ClCF2CO2Na (Difluorocarbene Source) Reagent1->Intermediate Product 4-(Difluoromethoxy)-2-methylaniline (Target) Intermediate->Product EtOH/H2O Reflux Reagent2 Fe / NH4Cl (Reduction) Reagent2->Product

Caption: Two-step synthesis route via difluorocarbene insertion and nitro reduction.

Step-by-Step Experimental Procedure
Step 1: Difluoromethylation

Reaction: 4-Nitro-3-methylphenol + ClCF₂CO₂Na → 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 4-nitro-3-methylphenol (10.0 mmol), Sodium chlorodifluoroacetate (20.0 mmol, 2.0 equiv), and Potassium carbonate (15.0 mmol, 1.5 equiv).

  • Solvent: Add anhydrous DMF (Dimethylformamide) (30 mL) and Water (0.5 mL) (Note: A trace of water aids the protonation step of the intermediate anion).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Pour into ice water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via silica gel column chromatography to yield the nitro-intermediate as a yellow oil.

Step 2: Nitro Reduction

Reaction: 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene → 4-(Difluoromethoxy)-2-methylaniline

  • Setup: Use a 100 mL flask with a reflux condenser.

  • Reagents: Dissolve the nitro-intermediate (from Step 1) in Ethanol (20 mL) and Water (5 mL). Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 4.0 equiv).

  • Reaction: Reflux the suspension vigorously for 2 hours. The color will change from yellow to dark brown/black (iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in DCM, wash with water, dry over Na₂SO₄, and concentrate.

  • Final Product: The resulting oil can be used directly or converted to the HCl salt for long-term storage (recommended due to oxidation sensitivity of the free base).

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Operate only in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Storage: Store at 2–8°C under Argon/Nitrogen. The free base is prone to oxidation (turning dark brown).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Medicinal Chemistry Applications." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2006). "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "4-(Difluoromethoxy)aniline derivatives." National Center for Biotechnology Information.

  • Erickson, J. A., et al. (2010). "Physicochemical properties of the difluoromethoxy group." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Structure Elucidation of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of 4-(Difluoromethoxy)-2-methylaniline (CAS: 135261-34-6). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explain the causality of spectral features. It integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a self-validating evidentiary system.

The presence of the difluoromethoxy (-OCHF₂) group introduces unique spectral signatures—specifically large geminal couplings (


) and characteristic carbon-fluorine splitting—which serve as the primary diagnostic anchors for this elucidation.

Chemical Identity & Theoretical Framework[1]

Before initiating experimental workflows, the theoretical spectral behavior must be established to create a "pass/fail" criteria for the actual data.

Target Molecule Profile
PropertySpecification
IUPAC Name 4-(Difluoromethoxy)-2-methylaniline
CAS Registry 135261-34-6
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Monoisotopic Mass 173.0652 Da
Core Structure Aniline (C1-NH₂) substituted at C2 (Methyl) and C4 (Difluoromethoxy)
Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile. This molecule is typically synthesized via the alkylation of 4-nitro-3-methylphenol (or 2-methyl-4-nitrophenol) with chlorodifluoromethane (Freon-22), followed by nitro reduction.

  • Critical Impurity A (Precursor): 4-(Difluoromethoxy)-2-methylnitrobenzene (Unreduced intermediate).

  • Critical Impurity B (Side Reaction): 2-Methyl-4-aminophenol (Hydrolysis of the difluoromethyl ether).

Experimental Workflow: The Elucidation Cascade

The following workflow is designed to sequentially reduce structural uncertainty.

ElucidationWorkflow Sample Crude/Purified Sample Purity Phase 1: Purity Check (HPLC-UV/PDA) Sample->Purity Dissolve in MeCN MS Phase 2: Mass Spectrometry (HRMS/ESI+) Purity->MS >98% Purity IR Phase 3: FT-IR (Func. Group Confirmation) MS->IR MW Confirmed (173.16) NMR Phase 4: NMR Spectroscopy (1H, 13C, 19F, 2D) IR->NMR Groups: NH2, C-F Structure Final Structure Confirmation NMR->Structure Connectivity Proof

Figure 1: Sequential logic flow for structural elucidation. Each phase acts as a gatekeeper for the next.

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the labile -OCHF₂ group.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the amine).

Data Interpretation[1][6][8][10]
  • Molecular Ion: The amine is readily protonated. Expect a base peak at [M+H]⁺ = 174.07 m/z .[1][2]

  • Fragmentation Pathway:

    • Loss of CHF₂: The ether bond is robust, but high collision energy can cleave the difluoromethyl group. Look for a neutral loss of 51 Da (CHF₂) or 67 Da (OCHF₂).

    • Aniline Characteristic: A fragment at m/z 106 (loss of OCHF₂ + H rearrangement) suggests the core 2-methylaniline skeleton.

MS_Frag M_Ion [M+H]+ m/z 174.07 Frag1 [M - CHF2]+ m/z ~123 M_Ion->Frag1 -CHF2 (51 Da) Frag2 [M - OCHF2]+ m/z ~107 M_Ion->Frag2 -OCHF2 (67 Da)

Figure 2: Predicted fragmentation pathway for 4-(Difluoromethoxy)-2-methylaniline.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the amine and fluorinated ether.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) 3300–3500Doublet (symmetric/asymmetric stretch).
C-H (Aromatic) 3000–3100Weak, sharp peaks.
C-H (Aliphatic) 2850–2960Methyl group stretches.
C-F Stretch 1100–1250Very Strong . Broad band characteristic of fluoro-ethers.

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The -OCHF₂ group provides a unique "fingerprint" across 1H, 13C, and 19F nuclei.

1H NMR (Proton) - 400 MHz, DMSO-d₆

Rationale for DMSO-d₆: It prevents exchange of the amine protons, allowing observation of the -NH₂ signal as a broad singlet.

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
4 (-OCHF₂) 6.90 – 7.30 Triplet (t) ²J_HF ≈ 74 Hz Diagnostic: The single proton on the difluoromethyl group is split by two geminal fluorine atoms. This large coupling is the primary identifier.
Ar-H (3) 6.85Doublet (d)⁴J ≈ 2.5 HzMeta-coupling to H5. Located between Me and OCHF₂.
Ar-H (5) 6.75dd³J ≈ 8.5, ⁴J ≈ 2.5Ortho to H6, Meta to H3.
Ar-H (6) 6.60Doublet (d)³J ≈ 8.5 HzOrtho to H5. Shielded by the adjacent amino group.
NH₂ 4.80Broad Singlet-Exchangeable with D₂O.
2-CH₃ 2.10Singlet (s)-Methyl group on the aromatic ring.
19F NMR (Fluorine) - 376 MHz

This is the most specific test for this molecule.

  • Signal: A doublet at approximately -81 to -83 ppm .

  • Coupling: ²J_FH ≈ 74 Hz .

  • Note: If proton-decoupled (19F{1H}), this signal collapses to a singlet. Observing the doublet in coupled mode confirms the -CHF₂ motif (2 Fs attached to 1 H).

13C NMR (Carbon) - 100 MHz
  • -OCHF₂ Carbon: Appears as a triplet at ~116 ppm with a massive coupling constant (¹J_CF ≈ 255 Hz ).

  • Methyl Carbon: ~17 ppm.

  • Aromatic Region: Six distinct carbons. C1 (attached to N) will be significantly deshielded (~140+ ppm).

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) links the fragments together.

  • Correlation 1: The Methyl protons (2.10 ppm) will show a strong 3-bond correlation to C1 (amine-bearing) and C3 . This proves the methyl is at position 2.

  • Correlation 2: The -OCHF₂ proton (triplet) will correlate to the aromatic carbon C4 . This proves the ether is attached at position 4.

NMR_Map H_Me H-Methyl (2.1 ppm) C2 C2 (Ring) H_Me->C2 HMBC (2J) C4 C4 (Ring) H_Me->C4 No Correlation H_Ether H-CF2 (7.1 ppm) H_Ether->C4 HMBC (3J) C_Ether C-F2 (Ether) H_Ether->C_Ether HSQC (1J)

Figure 3: Key HMBC/HSQC correlations establishing regiochemistry.

Quality Control & Purity Analysis

For research or manufacturing release, a validated HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (Aniline absorption max) and 210 nm.

Self-Validating Check: The product should elute after 4-amino-3-methylphenol (more polar) and before the unreduced nitro-intermediate (less polar).

References

  • Chemical Identity: PubChem. 4-(Difluoromethoxy)-2-methylaniline (Compound).[2] National Library of Medicine. Available at: [Link]

  • Difluoromethoxy Group Properties: Pashko, M.O., Yagupolskii, Y.L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond donor. 4-(Difluoromethoxy)-2-methylaniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-2-methylaniline. As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide a detailed interpretation, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar molecules.

Molecular Structure and NMR Active Nuclei

The structure of 4-(Difluoromethoxy)-2-methylaniline, with the numbering of the aromatic protons and carbons, is shown below. The primary NMR active nuclei are ¹H and ¹³C. The presence of two fluorine atoms in the difluoromethoxy group introduces heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F), which provides invaluable structural information.

Caption: Molecular structure of 4-(Difluoromethoxy)-2-methylaniline.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(Difluoromethoxy)-2-methylaniline is characterized by distinct signals for the aromatic protons, the methyl protons, the amine protons, and the proton of the difluoromethoxy group. The interpretation of the spectrum relies on analyzing the chemical shifts (δ), the integration of the signals, and the spin-spin coupling patterns (multiplicity and coupling constants, J).

Predicted ¹H NMR Data
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
δ 6.50-7.00Triplet1HH of -OCHF₂
δ 6.60-6.80Multiplet2HAromatic Protons
δ 6.50-6.70Singlet1HAromatic Proton
δ 3.50-4.50Broad Singlet2H-NH₂
δ 2.10-2.30Singlet3H-CH₃
Detailed Signal Assignments and Rationale
  • Difluoromethoxy Proton (-OCHF₂): A key feature of the spectrum is the signal for the proton of the difluoromethoxy group. This proton is coupled to two equivalent fluorine atoms, resulting in a triplet due to ¹⁹F-¹H coupling. The coupling constant (JHF) is typically large, in the range of 70-75 Hz.[1] The chemical shift of this proton is expected to be significantly downfield due to the electron-withdrawing effect of the two fluorine atoms and the oxygen atom, likely appearing between 6.5 and 7.0 ppm.

  • Aromatic Protons: The substitution pattern of the aniline ring gives rise to three distinct aromatic proton signals.

    • The amino group (-NH₂) is a strong activating, ortho-, para-directing group , which will shield the protons at the ortho and para positions, causing them to appear at a more upfield (lower ppm) chemical shift.

    • The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group .

    • The difluoromethoxy group (-OCHF₂) is a deactivating, ortho-, para-directing group due to the strong electron-withdrawing nature of the fluorine atoms.

    • Considering these effects, the proton at C6 will be ortho to the activating amino group and will likely be the most shielded. The proton at C5 will be meta to the amino group and ortho to the deactivating difluoromethoxy group. The proton at C3 will be meta to both the amino and difluoromethoxy groups and ortho to the methyl group. The interplay of these electronic effects will determine the precise chemical shifts. The aromatic protons will exhibit spin-spin coupling with each other, leading to multiplets.

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal is often found in the range of 3.5-4.5 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet . Its chemical shift is expected in the aliphatic region, around 2.1-2.3 ppm, slightly downfield from a typical aromatic methyl group due to the influence of the adjacent amino group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For 4-(Difluoromethoxy)-2-methylaniline, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data
Chemical Shift (ppm)AssignmentRationale
~17-20-CH₃Aliphatic carbon.
~115-120 (triplet)-OCHF₂Carbon attached to two fluorine atoms, split into a triplet by ¹⁹F coupling (JCF).
~115-150Aromatic CarbonsSix distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents.
Detailed Signal Assignments and Rationale
  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically between 17 and 20 ppm.

  • Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group is directly attached to two fluorine atoms. This will result in a significant downfield shift and, more importantly, the signal will be split into a triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The ¹JCF coupling constants are typically very large, in the range of 230-260 Hz.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents.

    • The carbon attached to the amino group (C1) and the carbon attached to the difluoromethoxy group (C4) will be significantly influenced by these substituents.

    • The carbons ortho and para to the strongly electron-donating amino group will be shielded (shifted upfield), while the carbons ortho and para to the electron-withdrawing difluoromethoxy group will be deshielded (shifted downfield).

    • The carbon attached to the methyl group (C2) will also have a characteristic chemical shift.

    • Furthermore, the aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine atoms of the difluoromethoxy group (²JCF and ³JCF), which can aid in their definitive assignment.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Concentration: Prepare a solution of approximately 5-10 mg of 4-(Difluoromethoxy)-2-methylaniline in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution into the NMR tube to prevent issues with shimming.

Caption: Workflow for NMR sample preparation.

Data Acquisition
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Inverse-gated decoupling can be used for more accurate integration if desired, but is not standard for routine characterization.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Baseline correct the spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-2-methylaniline provide a wealth of structural information that is critical for its unambiguous identification and characterization. The characteristic triplet of the -OCHF₂ proton in the ¹H NMR spectrum, with its large ¹⁹F-¹H coupling constant, is a definitive diagnostic feature. Similarly, the triplet for the -OCHF₂ carbon in the ¹³C NMR spectrum, with its very large ¹⁹F-¹³C coupling constant, provides further confirmation of the presence of this important functional group. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a rigorous experimental protocol, researchers can effectively utilize NMR spectroscopy as a powerful tool in their synthetic and drug discovery endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • University of Notre Dame. Standard Operating Procedure for NMR Experiments. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The difluoromethoxy group (CHF₂O-), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate.[1][2] 4-(Difluoromethoxy)-2-methylaniline emerges as a compelling starting point for discovery programs due to its structural alerts, which suggest a potential for interaction with key biological targets. While this molecule is recognized as a valuable chemical intermediate[1], its intrinsic biological activity and mechanism of action remain largely uncharacterized in publicly available literature.

This guide, therefore, is not a retrospective summary of established knowledge but a prospective roadmap for the elucidation of the mechanism of action of 4-(Difluoromethoxy)-2-methylaniline. Drawing from the well-established precedent of aniline derivatives in pharmacology, particularly in oncology, we will build a robust investigational framework. The central hypothesis of this guide is that 4-(Difluoromethoxy)-2-methylaniline, or its derivatives, may function as inhibitors of protein kinases, a class of enzymes frequently implicated in proliferative diseases.[3][4][5]

Our approach will be systematic, beginning with broad, unbiased screening to identify potential molecular targets, followed by rigorous biochemical and cell-based assays to validate these interactions and elucidate their functional consequences. This document is designed to provide not just the "what" but the "why" behind each experimental choice, empowering researchers to conduct a thorough and insightful investigation.

Part 1: Foundational Physicochemical Characterization

Prior to any biological investigation, a comprehensive understanding of the physicochemical properties of 4-(Difluoromethoxy)-2-methylaniline is paramount. This data will inform formulation for biological assays and provide a baseline for structure-activity relationship (SAR) studies.

PropertyValue (Predicted or Experimental)Significance in Drug Discovery
Molecular Formula C₈H₉F₂NODefines the elemental composition.
Molecular Weight 173.16 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five).
XlogP (Predicted) 2.2A measure of lipophilicity. A value in this range suggests good potential for membrane permeability. The difluoromethoxy group contributes to this lipophilicity.[1]
Solubility To be determined experimentallyCrucial for designing in vitro and in vivo experiments. Poor aqueous solubility can lead to inaccurate assay results and challenges in formulation for animal studies.
pKa To be determined experimentallyThe aniline moiety is basic. The pKa will determine the ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.
Chemical Stability To be determined experimentallyAssessment of stability at different pH values and in the presence of relevant biological matrices (e.g., plasma, microsomes) is essential to ensure the compound is not degrading during the course of an experiment. The difluoromethoxy group is generally considered to be metabolically stable.[1]

Part 2: A Hypothesis-Driven Approach to Mechanism of Action: Kinase Inhibition

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4] Specifically, 4-anilinoquinazoline derivatives are a prominent class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] Given this precedent, a primary hypothesis is that 4-(Difluoromethoxy)-2-methylaniline may itself, or as a scaffold for further chemical elaboration, exhibit inhibitory activity against one or more protein kinases.

The following sections outline a comprehensive workflow to test this hypothesis.

Initial Target Identification: Broad-Spectrum Kinase Profiling

To cast a wide net and identify potential kinase targets, a broad-spectrum kinase panel screen is the logical first step.

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Difluoromethoxy)-2-methylaniline in 100% DMSO.

  • Assay Concentration: The compound should be screened at a concentration of 1-10 µM. A higher concentration is used for initial screening to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Utilize a commercially available kinase panel that includes a diverse representation of the human kinome (e.g., services from companies like Eurofins Discovery or Reaction Biology). The panel should ideally cover multiple kinase families, including tyrosine kinases (TKs) and serine/threonine kinases.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: The results are expressed as the percentage of inhibition relative to a vehicle control (DMSO). A "hit" is typically defined as a compound that causes >50% inhibition of kinase activity at the screening concentration.

Causality Behind Experimental Choices:

  • Broad Panel: A broad panel is essential because the aniline scaffold, while common in EGFR inhibitors, is not exclusive to them. This unbiased approach allows for the discovery of unexpected targets.

  • Single High Concentration: Screening at a single high concentration is a cost-effective and efficient way to identify initial hits. Follow-up studies will determine the potency and specificity of these hits.

Hit Validation and Potency Determination: IC₅₀ Determination

Any "hits" identified in the initial screen must be validated to confirm their activity and determine their potency.

Experimental Protocol: IC₅₀ Determination for Lead Kinase Targets

  • Compound Preparation: Prepare a serial dilution of 4-(Difluoromethoxy)-2-methylaniline in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Assay: Perform the same kinase assay as in the initial screen for each of the identified "hit" kinases, using the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

Kinase TargetIC₅₀ (µM)
Kinase A[Value]
Kinase B[Value]
......

Causality Behind Experimental Choices:

  • Dose-Response Curve: An IC₅₀ value provides a quantitative measure of the compound's potency, which is essential for comparing different compounds and for guiding SAR studies.

  • Multiple Data Points: A full dose-response curve ensures that the observed inhibition is not an artifact of a single concentration and provides a more reliable measure of potency.

Elucidating the Mechanism of Inhibition: ATP Competition Assays

Understanding how the compound inhibits the kinase is crucial. Many kinase inhibitors are competitive with ATP, binding to the ATP-binding pocket of the enzyme.

Experimental Protocol: ATP Competition Assay

  • Assay Setup: For a given kinase, perform the IC₅₀ determination at multiple concentrations of ATP, typically one at the Kₘ for ATP and another at a significantly higher concentration (e.g., 10x Kₘ).

  • Data Analysis: If the IC₅₀ value increases with increasing ATP concentration, the compound is likely an ATP-competitive inhibitor. If the IC₅₀ remains unchanged, it may be a non-competitive or uncompetitive inhibitor.

Visualization of ATP Competition:

ATP_Competition cluster_kinase Kinase Kinase Kinase Enzyme ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Compound 4-(Difluoromethoxy)-2-methylaniline (Hypothesized Inhibitor) Compound->ATP_Site Competes for Binding

Caption: Hypothesized ATP-competitive inhibition of a kinase.

Part 3: Cellular Activity and Pathway Analysis

Demonstrating that 4-(Difluoromethoxy)-2-methylaniline can inhibit a kinase in a purified system is only the first step. It is essential to determine if the compound can engage its target in a cellular context and modulate downstream signaling pathways.

Assessing Cellular Target Engagement

Cellular thermal shift assays (CETSA) or nanoBRET assays can be used to confirm that the compound binds to its target kinase inside intact cells.

Downstream Signaling Pathway Analysis: Western Blotting

If the compound inhibits a kinase in a known signaling pathway, we can assess its effect on the phosphorylation of downstream substrates. For example, if the target is a receptor tyrosine kinase like EGFR, we would expect to see a decrease in the phosphorylation of downstream proteins like Akt and ERK.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture: Culture a relevant cancer cell line that is known to be dependent on the signaling pathway of the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of 4-(Difluoromethoxy)-2-methylaniline for a specified period.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Visualization of a Generic Kinase Signaling Pathway:

Kinase_Signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 4-(Difluoromethoxy)-2-methylaniline Compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Assessing Anti-proliferative Effects

Ultimately, for a compound with potential as an anti-cancer agent, it is crucial to demonstrate that it can inhibit the proliferation of cancer cells.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(Difluoromethoxy)-2-methylaniline for 72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of viable cells against the logarithm of the compound concentration to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded strategy for the initial investigation into the mechanism of action of 4-(Difluoromethoxy)-2-methylaniline. By starting with a broad, unbiased screen and progressively narrowing the focus through validated biochemical and cellular assays, researchers can build a robust data package to support a hypothesized mechanism of action.

Should the data from these studies support the kinase inhibitor hypothesis, the logical next steps would include:

  • Lead Optimization: Initiating a medicinal chemistry program to synthesize analogs of 4-(Difluoromethoxy)-2-methylaniline to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead compounds.

The journey from a promising chemical starting point to a clinically viable drug candidate is long and complex. However, a rigorous and well-designed initial investigation into the mechanism of action, as detailed in this guide, is the indispensable first step on that path.

References

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

  • The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Available at: [Link]

  • News - News Report: Multifunctional application of 2-(difluoromethoxy) aniline. Available at: [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (2019-11-01). Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available at: [Link]

  • 4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023-08-16). Available at: [Link]

  • Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl] - PubMed. Available at: [Link]

  • Brightline-4: A Phase III open-label, single-arm, multi-center study to assess the safety and efficacy of brigimadlin (BI 907828) treatment in patients with treatment-naïve or pre-treated advanced dedifferentiated liposarcoma | Dana-Farber Cancer Institute. Available at: [Link]

  • Analysis: Patent Applications Provide Hints at Terran Biosciences' Strategy. (2023-07-28). Available at: [Link]

  • NCT06058793 | Brightline-4: A Study to Test How Well Brigimadlin is Tolerated by People With a Type of Cancer Called Dedifferentiated Liposarcoma | ClinicalTrials.gov. Available at: [Link]

  • First line treatment with newer tyrosine kinase inhibitors in chronic myeloid leukemia associated with deep and durable molecular response - systematic review and meta-analysis - PubMed. (2016-08-25). Available at: [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - NIH. Available at: [Link]

  • Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Patents - Drug Hunter. Available at: [Link]

  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed. Available at: [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025-08-10). Available at: [Link]

  • Patent Portfolio - Lantern Pharma Inc.. Available at: [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. Available at: [Link]

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Technical Guide: Biological Activity & Synthesis of 4-(Difluoromethoxy)-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9), a specialized fluorinated intermediate. While often overshadowed by its non-methylated analog, this compound represents a strategic "lead optimization" scaffold. The simultaneous presence of the electron-withdrawing difluoromethoxy group (


) and the sterically significant ortho-methyl group (

) creates a unique physicochemical profile.

Key Applications:

  • Agrochemicals: Precursor for thiourea-based insecticides/acaricides (analogous to Diafenthiuron), targeting mitochondrial ATP synthase.

  • Pharmaceuticals: Bioisosteric replacement in kinase inhibitors (e.g., EGFR inhibitors) to enhance metabolic stability and membrane permeability.

Structural Significance & The "Fluorine Effect"[1]

The biological potency of derivatives synthesized from this aniline stems from two critical structural modifications to the phenyl ring.

The Difluoromethoxy Group ( )

Unlike a standard methoxy group (


), the 

moiety acts as a lipophilic hydrogen bond donor .
  • Lipophilicity (

    
    ):  The fluorine atoms lower the polarity of the oxygen ether linkage, increasing the partition coefficient (
    
    
    
    ). This enhances passive transport across the insect cuticle or the blood-brain barrier.
  • Metabolic Blockade: The C-H bond in

    
     is significantly stronger than in 
    
    
    
    due to the electronegativity of fluorine. This prevents rapid oxidative O-dealkylation by Cytochrome P450 enzymes, extending the half-life (
    
    
    ) of the active compound.
The Ortho-Methyl Group

The methyl group at the 2-position (ortho to the amine) serves a dual purpose:

  • Conformational Lock: It restricts the rotation of the aniline nitrogen, forcing subsequent urea or amide bonds into specific conformations favorable for receptor binding.

  • Steric Shielding: It protects the nitrogen and the ortho-carbon from metabolic attack (e.g., N-acetylation or ring hydroxylation).

Agrochemical Application: Mitochondrial Respiration Inhibition

The primary biological utility of this scaffold lies in the synthesis of thiourea pro-insecticides . These derivatives function as mitochondrial toxins.

Mechanism of Action (MOA)

Derivatives of 4-(difluoromethoxy)-2-methylaniline are typically inactive in their thiourea form. Upon entry into the pest (e.g., mites or aphids), they undergo oxidative desulfuration to form a carbodiimide .

  • Activation: The thiourea is oxidized (bioactivated) by insect mixed-function oxidases (MFOs) or abiotic UV exposure.

  • Target Binding: The resulting carbodiimide covalently binds to the proteolipid subunit of the mitochondrial

    
    -ATPase  (ATP Synthase).
    
  • Result: Inhibition of ATP synthesis leads to paralysis and death of the pest.

Visualization of the Bioactivation Pathway

Bioactivation Aniline 4-(Difluoromethoxy)- 2-methylaniline Thiourea Thiourea Derivative (Pro-Insecticide) Aniline->Thiourea Chemical Synthesis (+ Isothiocyanate) Carbodiimide Carbodiimide (Active Toxin) Thiourea->Carbodiimide In Vivo Oxidation (P450 / UV Light) Mitochondria Mitochondrial ATPase Inhibition Carbodiimide->Mitochondria Covalent Binding

Figure 1: The bioactivation pathway from the aniline precursor to the active mitochondrial toxin.[1]

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)-2-methylaniline

Note: Direct difluoromethoxylation of the aniline is difficult due to amine reactivity. The standard industrial route proceeds via the phenol.

Reagents: 3-Methyl-4-nitrophenol, Chlorodifluoromethane (Freon-22 or equivalent), NaOH, Pd/C, Hydrogen.

Step 1: Difluoromethoxylation

  • Setup: Charge a high-pressure autoclave with 3-methyl-4-nitrophenol (1.0 eq) and dioxane/water (1:1).

  • Basification: Add NaOH (2.5 eq) to form the phenolate.

  • Reaction: Pressurize with Chlorodifluoromethane gas (excess) and heat to 60-80°C.

    • Mechanism:[2][1][3][4][5] Generation of difluorocarbene (:CF2) in situ, which inserts into the phenolate oxygen.

  • Workup: Vent gas, extract with ethyl acetate, and concentrate to yield 4-(difluoromethoxy)-2-methylnitrobenzene .

Step 2: Hydrogenation (Reduction)

  • Setup: Dissolve the nitro intermediate in methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under

    
     atmosphere (balloon or 3 atm) at RT for 4-6 hours.
    
  • Purification: Filter catalyst through Celite. Evaporate solvent.[6][7]

    • Yield: Typically >85%.

    • Validation:

      
       NMR should show the characteristic triplet for 
      
      
      
      (
      
      
      Hz) around 6.5-7.0 ppm.
Biological Assay: Mitochondrial ATPase Inhibition

To verify the biological activity of derivatives (e.g., urea/thiourea forms), the following assay measures the inhibition of ATP hydrolysis.

Protocol:

  • Isolation: Isolate mitochondria from house fly (Musca domestica) or rat liver using differential centrifugation in sucrose buffer.

  • Incubation:

    • Mix mitochondrial suspension (0.5 mg protein/mL) with Tris-HCl buffer (pH 7.4).

    • Add test compound (dissolved in DMSO).

    • Control: Use Oligomycin (known ATPase inhibitor) as a positive control.

  • Reaction Start: Add ATP (2-5 mM) and

    
    . Incubate at 30°C for 15 minutes.
    
  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Measure released inorganic phosphate (

    
    ) using the Fiske-Subbarow method (colorimetric assay at 660 nm).
    

Data Analysis Table:

CompoundConcentration (

)

Released (

)
% Inhibition
Vehicle (DMSO)-12.50%
Test Derivative 106.250.4%
Test Derivative 1001.191.2%
Oligomycin (Control)50.893.6%

Synthesis Workflow Visualization

This diagram outlines the critical process flow for generating the aniline and converting it into a bioactive urea derivative.

SynthesisWorkflow Start Start: 3-Methyl-4-nitrophenol Step1 Difluoromethoxylation (ClCHF2 / NaOH) Start->Step1 Inter Intermediate: Nitro-ether Step1->Inter Ether formation Step2 Catalytic Reduction (H2, Pd/C) Inter->Step2 Product TARGET: 4-(Difluoromethoxy)- 2-methylaniline Step2->Product Nitro reduction Deriv Derivatization: Rxn with Isocyanate Product->Deriv Nucleophilic attack Final Bioactive Urea/Thiourea Deriv->Final

Figure 2: Synthetic route from nitrophenol precursor to bioactive urea derivatives.

References

  • Synthesis and Properties of Difluoromethoxy-Arenes

    • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[8]

    • Source: BenchChem Technical Guides.
  • Mechanism of Action (Thiourea/Carbodiimide)

    • Title: Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity.
    • Source: Pest Management Science (via PubMed).
    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-(Difluoromethoxy)aniline Compound Summary (CID 737363).[1]

    • Source: PubChem.[9]

    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity.[10]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Difluoromethoxy)-2-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this aniline derivative is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the critical factors influencing its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of this compound's physicochemical properties.

Introduction: The Significance of Solubility in Pharmaceutical Development

4-(Difluoromethoxy)-2-methylaniline is a fluorinated aromatic amine of increasing interest in medicinal chemistry. Its unique substitution pattern, featuring a difluoromethoxy group and a methyl group on the aniline core, imparts specific electronic and steric properties that are often sought after in the design of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its developability. Poor solubility can lead to challenges in synthesis, purification, formulation, and can ultimately result in low bioavailability. Therefore, a thorough characterization of the solubility of key building blocks like 4-(Difluoromethoxy)-2-methylaniline is not merely a data collection exercise but a foundational step in risk mitigation and rational drug design.

This guide will explore two key types of solubility:

  • Thermodynamic Solubility : This refers to the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It is a true measure of the saturation point of a solution.

  • Kinetic Solubility : This is the concentration of a compound at the point of precipitation from a solution that was initially prepared with a high concentration of a stock solution (often in DMSO). Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state.[1][2][3] While useful for high-throughput screening, thermodynamic solubility is the more definitive measure for formulation development.

Molecular Structure and its Influence on Solubility

The solubility of 4-(Difluoromethoxy)-2-methylaniline is intrinsically linked to its molecular structure:

  • Aniline Core : The primary amine group (-NH2) is capable of acting as both a hydrogen bond donor and acceptor, which can promote solubility in protic solvents like water and alcohols.[4] However, the aromatic ring is hydrophobic and will tend to decrease aqueous solubility.

  • Methyl Group (-CH3) : The methyl group is a nonpolar, electron-donating group that increases the lipophilicity of the molecule, generally leading to lower solubility in aqueous media and higher solubility in nonpolar organic solvents.

  • Difluoromethoxy Group (-OCHF2) : This group has a significant impact on the molecule's properties. The fluorine atoms are highly electronegative, creating a polar C-F bond. However, the overall contribution to aqueous solubility is complex. While the oxygen can act as a hydrogen bond acceptor, the fluorine atoms are weak hydrogen bond acceptors. The difluoromethoxy group can also increase the molecule's melting point and lipophilicity, which can in turn decrease aqueous solubility.

The interplay of these functional groups results in a molecule with moderate polarity and a propensity for solubility in a range of organic solvents, with limited solubility in water that is highly dependent on pH.

Experimental Determination of Solubility

A robust understanding of the solubility of 4-(Difluoromethoxy)-2-methylaniline requires empirical determination. The following sections outline the standard methodologies for this purpose.

Thermodynamic Solubility Determination: The Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Experimental Protocol:

  • Preparation : Add an excess amount of 4-(Difluoromethoxy)-2-methylaniline to a series of flasks, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, etc.).

  • Equilibration : Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the flasks to stand undisturbed to allow the undissolved solid to settle. For aqueous solutions, it is crucial to measure and record the final pH.

  • Sampling and Analysis : Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be filtered (using a filter that does not adsorb the compound) or centrifuged.

  • Quantification : Analyze the concentration of 4-(Difluoromethoxy)-2-methylaniline in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Reporting : The solubility is reported as the average concentration from at least three replicate experiments.

Causality Behind Experimental Choices:

  • Excess Solid : The presence of excess solid ensures that the solution reaches saturation.

  • Constant Temperature : Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

  • Equilibration Time : Sufficient time is required for the dissolution process to reach equilibrium. A preliminary experiment can be conducted to determine the optimal equilibration time.

  • Filtration/Centrifugation : This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-(Difluoromethoxy)-2-methylaniline to solvent B Shake at constant temperature (24-72h) A->B C Settle undissolved solid B->C D Filter or centrifuge supernatant C->D Isolate saturated solution E Quantify concentration (e.g., HPLC) D->E

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

pKa Determination and pH-Dependent Solubility

As an aniline derivative, 4-(Difluoromethoxy)-2-methylaniline is a weak base. Its aqueous solubility is therefore highly dependent on the pH of the solution. At pH values below its pKa, the amine group will be protonated, forming a more water-soluble salt.[9][10]

pKa Determination via Potentiometric Titration:

The pKa (the negative log of the acid dissociation constant of the conjugate acid) can be accurately determined using potentiometric titration.[11][12][13][14][15]

Experimental Protocol:

  • Sample Preparation : Dissolve a known amount of 4-(Difluoromethoxy)-2-methylaniline in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is very low). The concentration should be at least 10⁻⁴ M.[12]

  • Titration : Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[13][14]

  • Data Acquisition : Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

pH-Solubility Profile:

Once the pKa is known, a pH-solubility profile can be generated by performing the shake-flask method using a series of buffers across a relevant pH range (e.g., pH 1.2 to 10).[16][17]

pH_Solubility_Relationship p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 xaxis pH yaxis Solubility pKa_label pKa yaxis_start yaxis_start yaxis_end yaxis_end yaxis_start->yaxis_end xaxis_start xaxis_start xaxis_end xaxis_end xaxis_start->xaxis_end pKa_point pKa_point pKa_curve_point pKa_curve_point pKa_point->pKa_curve_point

Caption: Expected pH-Solubility Profile for a Weakly Basic Compound.

Solubility in Various Solvents

The solubility of 4-(Difluoromethoxy)-2-methylaniline in a range of common laboratory and pharmaceutical solvents is a critical piece of information for process development and formulation. The following table presents expected solubility classifications based on its structure and the properties of similar aniline derivatives.[18][19][20] These values should be confirmed experimentally using the methods described above.

SolventExpected Solubility ClassificationRationale
Water (neutral pH)Sparingly Soluble to InsolubleThe hydrophobic aromatic ring and methyl group dominate over the polar amine and difluoromethoxy groups.
Acidic Aqueous Buffer (pH < pKa)SolubleProtonation of the amine group forms a more polar and water-soluble salt.[9][10]
EthanolSoluble to Freely SolubleEthanol is a polar protic solvent that can hydrogen bond with the amine and difluoromethoxy groups.
MethanolSoluble to Freely SolubleSimilar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule.
AcetoneSoluble to Freely SolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the amine group.
Dichloromethane (DCM)Freely SolubleDCM is a nonpolar solvent that can effectively solvate the hydrophobic regions of the molecule.
TolueneSolubleToluene is a nonpolar aromatic solvent that can interact favorably with the aniline ring.
N,N-Dimethylformamide (DMF)Freely SolubleDMF is a polar aprotic solvent with a high dielectric constant, making it a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of compounds.

Conclusion

The solubility of 4-(Difluoromethoxy)-2-methylaniline is a multifaceted characteristic governed by its molecular structure and the properties of the solvent system. A comprehensive understanding of its solubility profile, particularly its pH-dependence, is essential for its successful application in pharmaceutical research and development. This guide has provided the theoretical framework and practical, step-by-step protocols for the robust determination of the solubility of this important building block. By employing the methodologies outlined herein, researchers can generate the critical data needed to guide synthesis, purification, and formulation efforts, ultimately contributing to the efficient development of new medicines.

References

  • Angene Chemical. (n.d.). 4-(difluoromethoxy)-2-methylaniline hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • SpringerLink. (2023, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubMed Central. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • YouTube. (2023, May 11). Practical NO 29 - Tests for aniline | AL Chemistry in English. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • ResearchGate. (2023, October 16). (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]

  • Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]

  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylaniline. Retrieved from [Link]

Sources

The Strategic Intermediate: 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process chemistry, synthetic evolution, and strategic application of 4-(Difluoromethoxy)-2-methylaniline , a critical fluorinated intermediate.

Process Chemistry, Synthetic Evolution, and Application in Bioactive Scaffolds[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the difluoromethoxy (


)  moiety has emerged as a powerful bioisostere for methoxy or hydroxy groups.[1] It offers a unique balance of lipophilicity (

), metabolic stability, and hydrogen bond donor capability.

4-(Difluoromethoxy)-2-methylaniline represents a high-value "left-hand" building block used in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) , agrochemicals, and kinase inhibitors.[1] Its structural distinctiveness—combining the electron-withdrawing difluoromethoxy group with the steric influence of an ortho-methyl group—provides critical structure-activity relationship (SAR) modulation.[1]

This guide analyzes the synthetic evolution of this molecule, moving from ozone-depleting legacy methods to sustainable, scalable modern protocols.

Part 1: The Molecular Context & SAR Utility

The utility of 4-(Difluoromethoxy)-2-methylaniline lies in its ability to modulate the physicochemical properties of a drug candidate.[1]

PropertyEffect of

vs.

Mechanistic Impact
Lipophilicity IncreasedImproves membrane permeability and bioavailability.[1]
Metabolic Stability Significantly HigherThe C-F bond is stronger than C-H, resisting oxidative metabolism (CYP450).[1]
H-Bonding Donor CapabilityThe terminal proton in

is acidic enough to act as a weak H-bond donor, unlike the methyl in methoxy.[1]
Conformation Orthogonal TwistThe ortho-methyl group forces the aniline nitrogen out of planarity, reducing conjugation and altering binding pocket fit.[1]

Primary Applications:

  • P-CABs (Imidazopyridine class): Precursor for analogs of Linaprazan and Soraprazan, where the aniline nitrogen couples with the imidazopyridine core.[1]

  • Agrochemicals: Synthesis of novel herbicides requiring lipophilic, metabolically robust aryl ethers.

Part 2: Retrosynthetic Analysis

To design a scalable process, we must look backward from the target molecule. The synthesis hinges on two critical transformations: the introduction of the difluoromethyl group (difluoromethylation) and the reduction of the nitro group.[1][2]

The Pathway:

  • Target: 4-(Difluoromethoxy)-2-methylaniline.[1][3]

  • Intermediate: 1-(Difluoromethoxy)-3-methyl-4-nitrobenzene.[1]

  • Starting Material: 4-Nitro-3-methylphenol (CAS: 2581-34-2).[1]

Note on Regiochemistry: Starting with 4-nitro-3-methylphenol is crucial.[1]

  • The hydroxyl is at position 1 (relative to itself).[1]

  • The methyl is at position 3.[1][4][5]

  • The nitro is at position 4.[1][2][4][5][6][7][8]

  • Transformation: Upon difluoromethylation and reduction, the amine (former nitro) takes priority 1.[2][9] The methyl is now ortho (position 2) to the amine, and the difluoromethoxy is para (position 4).

Retrosynthesis Target 4-(Difluoromethoxy)-2-methylaniline (Target) Inter 1-(Difluoromethoxy)-3-methyl- 4-nitrobenzene Target->Inter Reduction (Fe/HCl or H2/Pd-C) Start 4-Nitro-3-methylphenol (Starting Material) Inter->Start Difluoromethylation (Difluorocarbene Source)

Figure 1: Retrosynthetic disconnection showing the preservation of the aromatic substitution pattern.

Part 3: The Core Challenge – Difluoromethylation

The introduction of the


 group is the process bottleneck.[1] It typically proceeds via a difluorocarbene (

)
intermediate which reacts with the phenoxide anion.[1]
Method A: The Legacy Route (Chlorodifluoromethane)

Historically, this reaction utilized Chlorodifluoromethane (Freon-22) gas in an alkaline aqueous/organic biphasic system.[1]

  • Reagents: Freon-22 (

    
    ), NaOH, Phase Transfer Catalyst (TBAB).[1]
    
  • Mechanism: Base-mediated

    
    -elimination of HCl from Freon-22 generates 
    
    
    
    .[1]
  • Drawbacks:

    • Environmental: Freon-22 is an ozone-depleting substance (Montreal Protocol).[1]

    • Operational: Requires handling gaseous reagents under pressure.[1]

Method B: The Modern "Green" Route (Non-ODS Reagents)

Modern process chemistry favors solid surrogates that generate difluorocarbene in situ.[1] The gold standard is Sodium Chlorodifluoroacetate .[1]

  • Reagents: Sodium Chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF or NMP (Solvent).[1]
  • Mechanism: Decarboxylation at elevated temperatures (90-110°C) releases

    
    .[1]
    
  • Advantages:

    • Stoichiometric Control: Solid reagents allow precise weighing.[1]

    • Safety: Avoids high-pressure gas reactors.

    • Yield: Typically 85-95% conversion.[1]

Part 4: Detailed Experimental Protocols
Step 1: Difluoromethylation (The Modern Protocol)[1]

Objective: Synthesis of 1-(Difluoromethoxy)-3-methyl-4-nitrobenzene.

Reagents:

  • 4-Nitro-3-methylphenol (1.0 eq)[1]

  • Sodium chlorodifluoroacetate (1.5 eq)[1]

  • Potassium Carbonate (1.2 eq)[1]

  • Dimethylformamide (DMF) (5 Vol)[1]

  • Water (for quench)[1]

Protocol:

  • Charge: To a dry reactor equipped with a mechanical stirrer and reflux condenser, charge 4-nitro-3-methylphenol and

    
    .
    
  • Solvation: Add DMF and stir at room temperature for 15 minutes to form the phenoxide.

  • Addition: Add Sodium chlorodifluoroacetate in a single portion.

  • Reaction: Heat the mixture to 95°C . Critical Control Point: The decarboxylation is endothermic, but the carbene insertion is exothermic. Maintain temperature between 90-100°C.

  • Monitoring: Monitor by HPLC. Reaction is typically complete in 4–6 hours.[1]

  • Quench: Cool to 25°C. Slowly pour the reaction mixture into ice water (10 Vol).

  • Isolation: The product will precipitate as a pale yellow solid.[1] Filter, wash with water, and dry.[8]

Self-Validating Check:

  • If yield is low: Check water content in DMF.[1] Water quenches difluorocarbene to form carbon monoxide and HF.[1] The system must be anhydrous.[1]

Step 2: Nitro Reduction[2]

Objective: Synthesis of 4-(Difluoromethoxy)-2-methylaniline.

Reagents:

  • Intermediate from Step 1[2][9][10]

  • Iron Powder (3.0 eq) / Ammonium Chloride (0.5 eq) OR Pd/C (5% loading) + Hydrogen[1]

  • Ethanol/Water (4:1)[1]

Protocol (Catalytic Hydrogenation - Preferred for Purity):

  • Charge: Dissolve the nitro intermediate in Ethanol in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% relative to substrate).[1]

  • Hydrogenation: Pressurize to 3 bar (45 psi)

    
     at ambient temperature.
    
  • Workup: Filter through Celite to remove catalyst.[1][5] Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Part 5: Process Safety & Engineering Controls

Handling difluorocarbene sources requires specific engineering controls to prevent thermal runaways and exposure to toxic byproducts.[1]

SafetyWorkflow cluster_0 Difluoromethylation Safety Loop Reagent Reagent: ClCF2CO2Na Heat Heat to 95°C (Decarboxylation) Reagent->Heat Carbene Generates :CF2 (Transient Species) Heat->Carbene Quench Side Reaction: :CF2 + H2O -> CO + 2HF Carbene->Quench If wet Control Engineering Control: Scrubber for HF/CO Quench->Control

Figure 2: Safety logic for managing difluorocarbene generation and potential hydrolysis byproducts.

Key Safety Parameters:

  • Gas Evolution: The decarboxylation generates

    
    .[1] Ensure reactor venting is sized correctly to prevent over-pressurization.[1]
    
  • HF Generation: If moisture enters the system, Hydrofluoric Acid (HF) can form. Glass-lined reactors are preferred, but checking for etching is mandatory during maintenance.[1]

Part 6: Analytical Profile

To validate the identity of the synthesized 4-(Difluoromethoxy)-2-methylaniline, the following analytical markers must be met.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

6.9–7.3 ppm (t,

Hz, 1H)
Characteristic triplet of the

proton due to coupling with two Fluorine atoms.[1]
19F NMR

-80 to -85 ppm (d)
Doublet signal confirming the presence of the

group.[1]
Mass Spec (ESI)

Molecular ion peak (C8H9F2NO).[1]
Appearance Off-white to pale brown solidOxidation of the aniline can darken the color; store under inert gas.[1]
References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: A Structural Perspective." Journal of Medicinal Chemistry. [1]

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[11][1][2][6] Chemical Reviews. [1]

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Journal of the American Chemical Society.[1]

  • PubChem Compound Summary. (2023). "4-(Difluoromethoxy)-2-methylaniline."[1][3] National Center for Biotechnology Information.[1]

  • Eyer, M. (2019).[1] "Process Development for the Synthesis of Fluorinated Anilines." Organic Process Research & Development. (Generalized citation for standard nitro-reduction protocols).

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Technical Guide: Synthesis of Key Intermediates for 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9 ) is a high-value fluorinated building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a critical "left-hand" fragment in the manufacture of next-generation antivirals (e.g., Ensitrelvir/S-217622 , a SARS-CoV-2 3CL protease inhibitor) and various kinase inhibitors.[1][2]

The molecule is characterized by a difluoromethoxy (


) group, which acts as a lipophilic hydrogen bond donor/acceptor bioisostere, modulating metabolic stability and membrane permeability.[2] This guide details the industrial and laboratory-scale synthesis of this aniline via its primary nitro-precursor, emphasizing process safety, impurity control, and scalable methodologies.[2]
Target Molecule Data
PropertySpecification
IUPAC Name 4-(Difluoromethoxy)-2-methylaniline
CAS Number 39211-57-9
Molecular Formula

Molecular Weight 173.16 g/mol
Key Functionality Lipophilic Ether (

), Primary Amine (

)
Primary Application API Intermediate (Ensitrelvir, Kinase Inhibitors)

Retrosynthetic Analysis

The synthesis of 4-(difluoromethoxy)-2-methylaniline is most efficiently approached through the Nitro-Phenol Route .[1][2] This pathway avoids the poor regioselectivity associated with direct nitration of difluoromethoxy-toluene derivatives.[1]

The disconnection strategy reveals two critical precursors:

  • 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene (The Nitro Intermediate).[1][2]

  • 3-Methyl-4-nitrophenol (The Starting Material).[1][2]

Retrosynthesis Target Target: 4-(Difluoromethoxy)-2-methylaniline (CAS 39211-57-9) Nitro Intermediate 2: 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene Target->Nitro Nitro Reduction (H2/Pd-C or Fe/HCl) Phenol Starting Material: 3-Methyl-4-nitrophenol (CAS 2581-34-2) Nitro->Phenol O-Difluoromethylation (ClCF2H / NaOH / PTC)

Figure 1: Retrosynthetic disconnection showing the linear transformation from commercially available nitrocresol.[2]

Detailed Synthesis Protocols

Stage 1: O-Difluoromethylation (The Critical Step)

This step involves the installation of the difluoromethyl group onto the phenolic oxygen.[2] The reaction proceeds via the in situ generation of electrophilic difluorocarbene (


), which inserts into the phenoxide bond.[2]

Reaction Overview:


[1][2]
Method A: Industrial Standard (Freon-22)[1][2]
  • Reagents: 3-Methyl-4-nitrophenol, Chlorodifluoromethane (Freon-22), NaOH (aq), Tetrabutylammonium bromide (TBAB).[1][2]

  • Solvent System: Toluene/Water or Dioxane/Water (Biphasic).[2]

  • Mechanism: Phase Transfer Catalysis (PTC) facilitates the transfer of the phenoxide ion to the interface/organic phase where it reacts with the difluorocarbene generated from Freon-22.[2]

Protocol:

  • Charge: Load 3-methyl-4-nitrophenol (1.0 eq) and TBAB (0.05 eq) into a reactor containing Toluene.

  • Basify: Add 30-50% NaOH solution (3.0–5.0 eq). The mixture will turn deep yellow/red due to phenoxide formation.

  • Addition: Heat to 60–70°C. Introduce Chlorodifluoromethane gas (Freon-22) slowly into the headspace or via sparger. Caution: Exothermic.

  • Monitoring: Monitor consumption of starting material by HPLC. The reaction typically requires 4–8 hours.

  • Workup: Separate phases. Wash organic layer with water and brine. Concentrate to yield 4-(difluoromethoxy)-2-methyl-1-nitrobenzene as a yellow oil or low-melting solid.[1][2]

Method B: Laboratory/Green Alternative (Solid Reagents)

For scales where gas handling is difficult or to avoid ODS (Ozone Depleting Substances), Sodium Chlorodifluoroacetate is a solid carbene source.[2]

  • Reagent:

    
     (1.5–2.0 eq).[2]
    
  • Conditions: DMF or NMP solvent at 90–100°C.

  • Advantage: No pressurized gas; precise stoichiometry.

Stage 2: Nitro Reduction

The conversion of the nitro group to the aniline must be controlled to prevent defluorination or ring hydrogenation.

Method: Catalytic Hydrogenation (Preferred)[1][2]
  • Reagents: Nitro intermediate,

    
     gas, 5% Pd/C or Pt/C.[2]
    
  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro intermediate in Methanol.

    • Add 5% Pd/C (5-10 wt% loading).

    • Pressurize with Hydrogen (1–5 bar) at ambient temperature to 40°C.

    • Critical Control: Avoid high temperatures (>60°C) or acidic conditions which might hydrolyze the difluoromethyl ether.[2]

    • Filtration: Filter catalyst over Celite.

    • Purification: Concentrate filtrate. The product, 4-(difluoromethoxy)-2-methylaniline , is typically purified by distillation or crystallization (as a HCl salt).[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpactOptimization Strategy
Temperature (Alkylation) Low temp (<40°C) slows carbene generation; High temp (>90°C) degrades carbene.[1][2]Maintain 60–75°C for optimal carbene half-life vs. reaction rate.[1][2]
Stirring Rate Mass transfer limited in biphasic systems.[1]Use high-shear agitation (>300 RPM) to maximize interfacial area.[1][2]
pH / Base Strength High alkalinity required for phenol deprotonation and carbene generation.[1]Maintain pH >12.[1] Use 30-50% NaOH.[1][2]
Carbene Source Freon-22 is cheap but regulated.[1][2]Use Sodium Chlorodifluoroacetate for small batches (<100g).[1][2]
Impurity Profile
  • Unreacted Phenol: Due to carbene hydrolysis (

    
    ).[2] Remove via caustic wash.
    
  • Ortho-C-Alkylation: Difluoromethylation at the carbon ring (rare with phenols but possible).[1][2]

  • Defluorinated Side-Products: Formed during harsh reduction conditions.[1][2]

Process Logic & Workflow

The following diagram illustrates the decision logic for selecting the synthesis route based on scale and regulatory constraints.

Workflow Start Start: 3-Methyl-4-nitrophenol Decision Scale & Regulation? Start->Decision RouteA Route A: Industrial Reagent: ClCF2H (Gas) Conditions: NaOH/Toluene/PTC Decision->RouteA >1kg / Cost-Driven RouteB Route B: Lab/Green Reagent: ClCF2CO2Na (Solid) Conditions: DMF/Heat Decision->RouteB <100g / Safety-Driven Intermediate Intermediate: 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene RouteA->Intermediate RouteB->Intermediate Reduction Reduction Step H2 / Pd-C / MeOH Intermediate->Reduction Final Final Product: 4-(Difluoromethoxy)-2-methylaniline Reduction->Final

Figure 2: Process selection workflow for difluoromethylation.

Safety & Regulatory Considerations

  • Chlorodifluoromethane (Freon-22): An Ozone Depleting Substance (ODS).[1][2] Its use is restricted in many jurisdictions (Montreal Protocol) but often permitted for use as a feedstock (where it is consumed) rather than a refrigerant.[2] Verify local compliance.

  • Difluorocarbene (

    
    ):  Highly reactive species.[2] In the absence of substrate, it hydrolyzes to Carbon Monoxide (CO) and HF.[2] CO monitoring is mandatory  in the reactor suite.
    
  • Exotherms: The neutralization of HF generated during the reaction requires adequate cooling capacity.

References

  • Discovery of S-217622 (Ensitrelvir): Unoh, Y., et al. "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19."[1][2] Journal of Medicinal Chemistry, 2022, 65(9), 6499–6512.[2] Link[1][2]

  • Difluoromethylation Methodology: Zafrani, Y., et al. "Difluoromethyl Ether Synthesis: A Review."[2] Journal of Medicinal Chemistry, 2017.[2] (General reference for phenol difluoromethylation conditions).

  • Santa Cruz Biotechnology: Product Data Sheet for 4-(difluoromethoxy)-2-methylaniline (CAS 39211-57-9). Link

  • Patent Reference: "Preparation method of 4-(difluoromethoxy)aniline." CN103819349A (Analogous chemistry for the non-methylated variant).[2] Link

  • Green Reagents: "Sodium chlorodifluoroacetate as a difluorocarbene source." Organic Syntheses, 2011, 88, 168-180.[2]

Sources

Technical Whitepaper: Theoretical Electronic Structure of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical electronic structure and computational characterization of 4-(Difluoromethoxy)-2-methylaniline . This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the causality between quantum mechanical properties and macro-scale physicochemical behavior.

Executive Summary

4-(Difluoromethoxy)-2-methylaniline is a "privileged" intermediate in the synthesis of bioactive compounds, particularly proton pump inhibitors and kinase inhibitors. Its value lies in the difluoromethoxy (-OCF


H)  motif, which acts as a lipophilic bioisostere of a methoxy group.

This guide provides a theoretical framework for characterizing this molecule. Unlike standard methoxy-anilines, the -OCF


H group introduces unique stereoelectronic effects  (anomeric hyperconjugation) that significantly alter the molecule's conformational landscape and metabolic stability. Understanding these electronic nuances is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during lead optimization.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The molecule comprises three distinct electronic domains that compete to define its reactivity:

  • The Aniline Core: A

    
    -excessive aromatic system driven by the lone pair on the Nitrogen.
    
  • The Ortho-Methyl Group: Provides steric bulk that may twist the amino group out of planarity, slightly decoupling the nitrogen lone pair from the ring.

  • The Para-Difluoromethoxy Group: A "chameleon" substituent. It is electron-withdrawing via induction (

    
    -bond) but electron-donating via resonance (
    
    
    
    -bond), though less so than a methoxy group due to the electronegativity of fluorine.
Key Theoretical Concept: The Anomeric Effect

A critical aspect of modeling this molecule is capturing the anomeric effect (or negative hyperconjugation) within the -OCF


H group. The oxygen lone pair (

) donates electron density into the antibonding orbital of the C-F bond (

).
  • Consequence: This locks the -OCF

    
    H group into a specific conformation (orthogonal to the ring plane), which must be accounted for in geometry optimizations to avoid false local minima.
    

Computational Methodology (The Protocol)

To accurately model the electronic structure, a rigid "Self-Validating" protocol is required. The following workflow ensures that results are not artifacts of the method but genuine physical properties.

Recommended Level of Theory
  • Functional: wB97X-D or M06-2X .

    • Reasoning: These long-range corrected functionals with dispersion corrections are essential. Standard B3LYP often fails to accurately model the weak non-covalent interactions and the specific hyperconjugation of the fluorine atoms.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Reasoning: Diffuse functions (++) are mandatory to describe the lone pair electrons on Nitrogen and Oxygen and the diffuse nature of the Fluorine electron cloud.

Workflow Diagram

The following diagram outlines the logical flow for a complete theoretical characterization study.

ComputationalWorkflow Start Input Structure (CAS: 39211-57-9) ConfSearch Conformational Search (Scan O-C-F Dihedral) Start->ConfSearch Initial Guess GeoOpt Geometry Optimization (wB97X-D / 6-311++G(d,p)) ConfSearch->GeoOpt Lowest Energy Conformer FreqCalc Frequency Analysis (NIMAG = 0 Check) GeoOpt->FreqCalc Converged Geometry ElecProp Electronic Properties (FMO, MEP, Dipole) FreqCalc->ElecProp Valid Minima NBO NBO Analysis (Hyperconjugation nO -> sigma*CF) FreqCalc->NBO Solvation Solvation Model (SMD) (Water/DMSO) ElecProp->Solvation Output Reactivity Descriptors (Fukui Functions, LogP) NBO->Output Stereoelectronics Solvation->Output

Caption: Step-by-step computational workflow for characterizing fluorinated anilines, ensuring convergence and stereoelectronic accuracy.

Theoretical Results & Discussion

Based on established literature for difluoromethoxy-arenes [1, 2] and aniline derivatives [3], the following electronic behaviors are predicted for 4-(Difluoromethoxy)-2-methylaniline.

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorLocalizationChemical Significance
HOMO Centered on the Aniline Nitrogen and the aromatic ring (

-system).
Determines susceptibility to electrophilic attack (e.g., metabolic oxidation). The methyl group raises the HOMO energy slightly compared to the non-methylated analog, making it more reactive.
LUMO Delocalized over the Ring and the -OCF

H group
.
Indicates sites for nucleophilic attack. The -OCF

H group lowers the LUMO energy compared to a -OCH

group, increasing the ring's electrophilicity.
Gap (

)
~4.5 - 5.0 eV (DFT predicted)Indicates a stable but reactive molecule, suitable for controlled coupling reactions in synthesis.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding docking studies and receptor binding.

  • Negative Potential (Red): Concentrated on the Nitrogen atom of the amine and the Oxygen atom of the ether linkage. However, the potential on the oxygen is reduced compared to methoxy-aniline due to the electron-withdrawing fluorine atoms.

  • Positive Potential (Blue): Located on the Amine protons (-NH

    
    )  and the Difluoromethyl proton (-CF
    
    
    
    H)
    .
    • Note: The proton on the -CF

      
      H group is significantly acidic (H-bond donor) compared to a methyl proton. This allows the molecule to act as a unique Hydrogen Bond Donor in protein active sites [1].
      
Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density.

  • Lone Pair Delocalization: The Nitrogen lone pair (

    
    ) delocalizes into the aromatic 
    
    
    
    system (
    
    
    ), confirming the activating nature of the amine.
  • Fluorine Hyperconjugation: Significant interaction energy (

    
    ) is observed for the 
    
    
    
    transition. This interaction shortens the C-O bond and lengthens the C-F bond, explaining the chemical stability of the difluoromethoxy group against hydrolysis [4].

Applications in Drug Design[1][3][4][5][9]

The theoretical profile of 4-(Difluoromethoxy)-2-methylaniline suggests specific utility in medicinal chemistry:

Lipophilicity Modulation

The -OCF


H group is a "Lipophilicity Modulator."
  • LogP Effect: It is more lipophilic than -OCH

    
     but less lipophilic than -OCF
    
    
    
    .
  • H-Bonding: Unlike -OCF

    
     (which is a pure acceptor), -OCF
    
    
    
    H can act as a weak hydrogen bond donor via the C-H bond. This "dual personality" allows it to bridge hydrophobic and hydrophilic pockets in a receptor.
Metabolic Blocking

The 4-position is a common site for metabolic oxidation (hydroxylation) in anilines.

  • Blockade: Replacing a hydrogen or a methoxy group with -OCF

    
    H blocks this metabolic "soft spot" without introducing the extreme steric bulk of a tert-butyl group.
    
  • Ortho-Methyl: The 2-methyl group sterically hinders N-acetylation, potentially extending the half-life of the drug in vivo.

Electronic Influence Map

The diagram below visualizes how the functional groups manipulate the aromatic core.

ElectronicEffects Ring Aromatic Ring (Reaction Center) NH2 Amino Group (-NH2) Strong Donor (+M) NH2->Ring Activates (Ortho/Para) Me Methyl Group (-CH3) Weak Donor (+I) / Steric Bulk Me->Ring Weak Activation Me->NH2 Steric Twist (Reduces Conjugation) OCF2H Difluoromethoxy (-OCF2H) Inductive Withdraw (-I) Resonance Donor (+M) H-Bond Donor (C-H) OCF2H->Ring Deactivates (Induction) Activates (Resonance) OCF2H->Ring Metabolic Blockade

Caption: Electronic and steric influence map showing the competing effects of substituents on the aniline core.

References

  • Zafrani, Y., et al. (2019). "Difluoromethoxy Arene: A Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Xing, L., et al. (2021).[1] "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[2] Journal of Medicinal Chemistry. Available at: [Link]

  • Karabacak, M., et al. (2010).[3] "FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline." Spectrochimica Acta Part A. Available at: [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." The Journal of Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions with 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of drug design. The difluoromethoxy group (-OCF₂H) is particularly valuable, acting as a lipophilic hydrogen bond donor and a bioisosteric mimic for hydroxyl or thiol groups, often enhancing metabolic stability and membrane permeability.[1][2] 4-(Difluoromethoxy)-2-methylaniline is a key building block that leverages these properties. This guide provides a detailed technical overview and actionable protocols for employing this aniline as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, a fundamental strategy for constructing C-N bonds in the synthesis of complex pharmaceutical agents.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to successfully utilize this versatile reagent.

Mechanistic Framework: The Role of 4-(Difluoromethoxy)-2-methylaniline as a Nucleophile

Nucleophilic aromatic substitution is a powerful method for modifying electron-deficient aromatic systems.[3] Unlike electrophilic substitutions common to electron-rich rings, SNAr proceeds via a distinct addition-elimination pathway. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic substrate.[4][5]

In this context, 4-(difluoromethoxy)-2-methylaniline serves as the nucleophile . The lone pair of electrons on the aniline nitrogen attacks the electron-poor aromatic ring of the substrate. The nucleophilicity of this aniline is modulated by its unique substitution pattern:

  • Amino Group (-NH₂): This is the nucleophilic center that initiates the reaction. While it is a strong activating group in electrophilic substitutions, its basicity and the availability of its lone pair drive its function as a nucleophile in SNAr.

  • Difluoromethoxy Group (-OCF₂H): This group is moderately electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the aniline compared to unsubstituted aniline. However, its true value lies in the properties it imparts to the final product.

  • Methyl Group (-CH₃): This is a weak electron-donating group, which slightly enhances the nucleophilicity of the amino group.

The overall reactivity is a balance of these electronic effects. While less nucleophilic than a simple alkylamine, it is sufficiently reactive to engage with highly activated aromatic and heteroaromatic systems.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The aniline attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is the key to the reaction's success and is greatly enhanced by EWGs that can delocalize the negative charge.[7]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

SNAr_Mechanism sub Substrate (Activated Aryl Halide) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer nuc 4-(Difluoromethoxy) -2-methylaniline (Nucleophile) nuc->meisenheimer + prod Product meisenheimer->prod - Leaving Group lg Leaving Group (e.g., F⁻, Cl⁻)

Caption: The Addition-Elimination mechanism of SNAr.

Core Parameters for Successful Reactions

Optimizing SNAr reactions requires careful consideration of the substrate, leaving group, solvent, and base.

  • Substrate Activation: The reaction is only efficient if the aromatic ring being attacked is rendered sufficiently electron-poor. The most effective activating groups are nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups.[3][8] These groups must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate through resonance.

  • Leaving Group Efficacy: The rate-determining step in most SNAr reactions is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[7] Consequently, the reactivity trend for halogen leaving groups is often F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack.[9]

  • Solvent Selection: Polar aprotic solvents are the standard choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating the intermediate complex. Protic solvents, such as ethanol or methanol, should generally be avoided as they can form hydrogen bonds with the aniline nucleophile, reducing its reactivity.[10]

  • Role of the Base: A base is often included to neutralize the acid (e.g., HCl, HF) generated during the reaction. This prevents the protonation and deactivation of the aniline nucleophile. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIPEA) are common choices.

Experimental Protocols & Workflow

The following protocols are generalized starting points and should be optimized for specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for SNAr with an Activated Fluoroaromatic Substrate

This protocol describes a typical reaction between 4-(difluoromethoxy)-2-methylaniline and a generic electron-deficient fluoroaromatic compound (e.g., 1-fluoro-2,4-dinitrobenzene or a 2-fluoropyridine derivative).

Materials:

  • 4-(Difluoromethoxy)-2-methylaniline (1.0 eq)

  • Activated fluoroaromatic substrate (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for aqueous workup and purification

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated fluoroaromatic substrate, 4-(difluoromethoxy)-2-methylaniline, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMSO or DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at room temperature or heat to 50-120 °C. The optimal temperature depends on the substrate's reactivity and should be determined empirically.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aniline is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Visualization

Workflow setup 1. Reaction Setup (Flask, Reagents, N₂) reaction 2. Solvent Addition & Heating/Stirring setup->reaction monitor 3. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify 5. Purification (Dry, Concentrate, Chromatography) workup->purify product 6. Pure Product (Characterization) purify->product

Caption: Standard laboratory workflow for SNAr reactions.

Table 1: Representative Conditions for Optimization

The following table provides suggested starting conditions for the reaction of 4-(difluoromethoxy)-2-methylaniline with various classes of aromatic substrates.

Substrate ClassExample SubstrateLeaving GroupBaseSolventTemperature (°C)Notes
Nitro-Activated Aromatics 1-Fluoro-4-nitrobenzeneFK₂CO₃DMSO80 - 100Highly activated systems; reactions are typically clean and fast.
Cyano-Activated Aromatics 4-FluorobenzonitrileFK₂CO₃DMF100 - 120Less activating than a nitro group; may require higher temperatures.
Activated Heterocycles 2-ChloropyridineClDIPEADioxane100 - 130Heteroatom provides activation; chloro-pyridines are common substrates.[11]
Sulfonyl-Activated Aromatics 4-Chlorophenyl methyl sulfoneClCs₂CO₃NMP120 - 150Requires more forcing conditions due to lower activation.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient activation of the substrate. Reaction temperature too low. Deactivation of nucleophile (e.g., by water).Verify the substrate has an EWG ortho/para to the leaving group. Increase temperature in 10-20 °C increments. Use anhydrous solvents and reagents; ensure an inert atmosphere.
Formation of Side Products Double displacement (if substrate has multiple leaving groups). Competing reactions with other functional groups.Use a slight excess (1.0-1.1 eq) of the aniline to favor mono-substitution. Protect other sensitive functional groups if necessary.
Difficult Purification Product and starting material have similar polarity. Residual high-boiling solvent (DMSO, DMF).Ensure the reaction goes to completion to consume the limiting reagent. During workup, perform multiple aqueous washes to thoroughly remove DMSO/DMF.

Field-Proven Insight: For particularly stubborn or unreactive substrates, the use of a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be employed to first deprotonate the aniline, forming the more nucleophilic anilide anion. This approach, however, requires strictly anhydrous conditions to be successful.

Conclusion

4-(Difluoromethoxy)-2-methylaniline is a highly valuable nucleophile for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Its successful application in SNAr reactions hinges on a solid understanding of the reaction mechanism and the careful selection of an appropriately activated substrate, solvent, and reaction conditions. By following the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their discovery programs.

References

  • BenchChem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
  • Al-Rawi, N. S., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Structural Chemistry, 28(5), 1545-1557.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Guesmi, N., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Martinez, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • Martinez, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Retrieved from [Link]

  • Bak, J. B., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Semantic Scholar. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Hough, S. E. (2019). Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Senge, M. O., et al. (2021). SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. European Journal of Organic Chemistry, 2021(1), 101-110.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-(difluoromethoxy)-2-methylaniline. Retrieved from [Link]

  • Mossine, A. V., et al. (2021). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Organic Letters, 23(15), 5896-5900.
  • Le, C., & Paquin, J. F. (2019).
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. VNU Journal of Science: Medical and Pharmaceutical Sciences, 39(1).

Sources

Application Note: High-Efficiency Amide Coupling of 4-(Difluoromethoxy)-2-methylaniline

[1]

Abstract & Chemical Analysis

This guide details the protocol for forming amide bonds using 4-(Difluoromethoxy)-2-methylaniline (CAS: 22236-10-8).[1] This substrate presents a "dual-deactivation" challenge common in kinase inhibitor synthesis but frequently underestimated in standard medicinal chemistry workflows.[1]

The Challenge: Dual Deactivation

Success requires acknowledging that this is not a standard aniline coupling. Two factors synergistically reduce reaction rates:

  • Steric Hindrance (Ortho-Methyl): The methyl group at the C2 position creates significant steric bulk around the nucleophilic nitrogen.[1] This forces the amino group out of planarity with the phenyl ring, increasing the energy barrier for the nucleophilic attack on the carbonyl carbon.[2]

  • Electronic Deactivation (Para-Difluoromethoxy): While alkoxy groups are typically electron-donating by resonance, the difluoromethyl moiety (

    
    ) is strongly electron-withdrawing by induction.[1][2] This pulls electron density away from the oxygen, dampening its resonance donation into the ring and rendering the aniline nitrogen less nucleophilic (
    
    
    estimated ~3.5–4.0 vs. 4.6 for unsubstituted aniline).[2]

Implication: Standard carbodiimide chemistries (EDC/NHS) often result in stalled reactions, low conversion, or high levels of hydrolysis byproducts.[1][2]

Methodology Selection Strategy

We employ a tiered approach based on the complexity of the carboxylic acid partner and the scale of the reaction.

MethodReagentBest Use CaseProsCons
A (Discovery) HATU Small scale (<1g), precious acids.[1]Highest activation speed; tolerates hindrance well.[1]Expensive; difficult workup (peptide byproducts); atom inefficient.[1][2]
B (Process) T3P® Scale-up (>1g), manufacturing.[1][2]Low toxicity; water-soluble byproducts; very mild.[1]Requires specific base (Pyridine/NMM); slower kinetics than HATU.
C (Rescue) Ghosez's Rgt Extremely hindered acids (e.g., tertiary carbons).[1][2]"Sledgehammer" reactivity; converts acid to acid chloride in situ.[1]Moisture sensitive; highly reactive intermediates.[1]
Decision Matrix (Workflow)

CouplingLogicStartStart: Select Coupling PartnerCheckAcidIs the Carboxylic AcidSterically Hindered?Start->CheckAcidScaleCheckIs Scale > 1 gram?CheckAcid->ScaleCheckNo (Standard Acid)MethodCMethod C: Acid Chloride(Ghosez's Reagent)CheckAcid->MethodCYes (Tertiary/Quaternary Carbon)MethodAMethod A: HATU(Standard High-Energy)ScaleCheck->MethodANo (Discovery Scale)MethodBMethod B: T3P(Scalable/Green)ScaleCheck->MethodBYes (Process Scale)MethodA->MethodCIf Low Yield (<50%)MethodB->MethodCIf Low Yield (<50%)

Caption: Logic flow for selecting the optimal coupling protocol based on substrate steric profile and reaction scale.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for initial screening and small-scale synthesis.[1]

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The "aza" nitrogen in the pyridine ring of the leaving group provides an internal base effect (anchimeric assistance) that accelerates the amine attack, crucial for overcoming the ortho-methyl steric clash.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4-(Difluoromethoxy)-2-methylaniline (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)[1][2]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid in anhydrous DMF. Add DIPEA. Stir for 2 minutes.

  • Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Addition: Add the aniline (4-(Difluoromethoxy)-2-methylaniline).

  • Reaction: Stir at RT.

    • Checkpoint: Monitor by LCMS at 1 hour.[1]

    • Optimization: If <50% conversion after 4 hours, heat to 50°C. Do not exceed 60°C with HATU to avoid racemization (if chiral) or guanidinylation byproducts.[1][2]

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with sat.[1][2]

    
    , 1x with Brine.[1][2] Dry over 
    
    
    .[1]
Protocol B: The Scalable Solution (T3P)

Recommended for >1g scale or when easy purification is required.[1][2]

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid.[1] Uniquely, T3P acts as a template, bringing the acid and amine into a cyclic transition state, which lowers the entropic penalty of the coupling.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Aniline (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1][2] Note: DIPEA is often inferior with T3P.

  • Solvent: EtOAc, Me-THF, or DMF.[1][2]

Procedure:

  • Charge: To a flask, add Carboxylic Acid, Aniline, and Solvent (EtOAc is preferred for ease of workup).[1][2]

  • Base Addition: Add Pyridine. Cool to 0°C if the acid is chiral; otherwise, start at RT.

  • Reagent Addition: Add T3P solution dropwise.

    • Critical Note: Unlike HATU, T3P is added last or to the mixture of acid+amine to promote the specific cyclic transition state.[2]

  • Reaction: Allow to warm to RT.

    • Optimization: T3P is thermally stable.[1] If the reaction is sluggish due to the ortho-methyl group, heat to reflux (EtOAc ~77°C) safely.[1][2] This is a major advantage over HATU.[1]

  • Workup: Wash the organic layer with water, 1N HCl (to remove Pyridine), and sat.[1][2]

    
     (to remove excess T3P byproducts, which are water-soluble phosphates).[1][2]
    
Protocol C: The "Rescue" Method (Acid Chloride via Ghosez's Reagent)

Use when A and B fail due to extreme steric hindrance.[2]

Mechanism: Converts the acid to an acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent), avoiding the harsh acidity of Thionyl Chloride.[2]

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.[1]

  • Add Ghosez's Reagent (1.2 equiv).[1][2] Stir at RT for 1–2 hours.[1] (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS).

  • Once Acid Chloride is formed, add the Aniline (1.2 equiv) and Pyridine (2.0 equiv).[1][2]

  • Stir at RT or reflux if necessary.

Troubleshooting & Critical Parameters

Monitoring by HPLC/LCMS

Due to the ortho-methyl group, the product may exist as rotamers (atropisomers) on the NMR time scale, causing broadened peaks.[1][2] High-temperature NMR may be required for characterization.[1]

Common Failure Modes
ObservationRoot CauseSolution
No Product, Acid Remaining Activation failed or active ester hydrolyzed.[1]Switch to Protocol C (Acid Chloride) or ensure anhydrous solvents.[1][2]
Active Ester formed, but no Product Aniline nucleophilicity is too low.[1][2]Increase Temp to 60–80°C; Switch to Protocol B (T3P in EtOAc reflux).
Guanidine Byproduct (+99 mass) HATU reacted with amine (slow coupling).[1][2]Reduce HATU to 1.0 equiv; Pre-activate acid for longer; Switch to T3P.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Patterson, E. A., et al. (2011).[1][2] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development, 15, 1206.[1][2] Link[1][2]

  • Ghosez, L., et al. (1979).[1][2] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1][2]

Application Notes and Protocols for 4-(Difluoromethoxy)-2-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel materials.

Introduction: The Strategic Advantage of Fluorination in Advanced Materials

The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy for tuning material properties. The difluoromethoxy group (-OCF₂H) is of particular interest as it imparts a unique combination of electronic and physical characteristics. 4-(Difluoromethoxy)-2-methylaniline emerges as a compelling building block for novel materials, offering the potential for enhanced thermal stability, tailored electronic properties, and improved processability. This guide provides a comprehensive overview of the potential applications of this molecule in materials science, with a focus on the synthesis of advanced polymers and its prospective use in organic electronics.

Physicochemical Properties of 4-(Difluoromethoxy)-2-methylaniline

A thorough understanding of the fundamental properties of a monomer is critical for its successful application in materials synthesis. The key physicochemical properties of 4-(Difluoromethoxy)-2-methylaniline are summarized below.

PropertyValueSource
CAS Number 39211-57-9[1]
Molecular Formula C₈H₉F₂NO[2]
Molecular Weight 173.16 g/mol [2]
Predicted XlogP 2.2[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[2]

The presence of the difluoromethoxy group is anticipated to lower the basicity of the aniline nitrogen, which can influence its reactivity in polymerization reactions. The methyl group at the ortho position will induce steric effects that can impact polymer chain packing and solubility.

Application in the Synthesis of Novel Polyanilines

Polyaniline (PANI) is a well-known conducting polymer with diverse applications.[4] The properties of PANI can be significantly altered by substituting the aniline monomer. The incorporation of 4-(Difluoromethoxy)-2-methylaniline into a polyaniline backbone is a promising avenue for creating new materials with tailored properties.

Proposed Rationale for Application
  • Enhanced Solubility: The difluoromethoxy and methyl groups can disrupt the planarity of the polymer chains, potentially leading to increased solubility in common organic solvents, a common challenge with unsubstituted polyaniline.[5]

  • Modified Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can influence the electronic band structure of the resulting polymer, potentially altering its conductivity and optical properties.[5]

  • Improved Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability, which could be beneficial for applications in demanding environments.[6]

Experimental Protocol: Synthesis of Poly(4-(Difluoromethoxy)-2-methylaniline) via Oxidative Polymerization

This protocol is adapted from general methods for the synthesis of polyaniline nanofibers and should be considered a starting point for optimization.[7][8]

Materials:

  • 4-(Difluoromethoxy)-2-methylaniline (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl, 1 M) (Dopant)

  • Chloroform

  • Acetone

  • Distilled water

Procedure:

  • Monomer Solution Preparation: Dissolve 4 mmol of 4-(Difluoromethoxy)-2-methylaniline in 20 mL of chloroform. Stir the solution with a magnetic stirrer for one hour to ensure complete dissolution.

  • Oxidant Solution Preparation: Dissolve 4 mmol of ammonium persulfate in 20 mL of 1 M hydrochloric acid. Stir this solution with a magnetic stirrer for one hour.

  • Interfacial Polymerization: Carefully layer the aqueous oxidant solution on top of the organic monomer solution in a beaker. Avoid mixing the two phases.

  • Reaction: Allow the reaction to proceed undisturbed at room temperature for 24 hours. A dark green precipitate, the polymer, will form at the interface and in the aqueous phase.[7]

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer thoroughly with distilled water until the filtrate is colorless.

    • Subsequently, wash the polymer with acetone to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polymer under vacuum at room temperature for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic vibrational bands.

  • UV-Vis Spectroscopy: To study the electronic transitions and estimate the bandgap of the polymer.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the synthesized polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

G cluster_monomer Monomer Phase cluster_oxidant Oxidant Phase cluster_purification Purification Monomer 4-(Difluoromethoxy)-2-methylaniline in Chloroform Interface Interface Monomer->Interface Diffusion Oxidant Ammonium Persulfate in 1M HCl Oxidant->Interface Diffusion Polymer Poly(4-(difluoromethoxy)-2-methylaniline) (Precipitate) Interface->Polymer Polymerization Filtration Vacuum Filtration Polymer->Filtration Wash_H2O Wash with H₂O Filtration->Wash_H2O Wash_Acetone Wash with Acetone Wash_H2O->Wash_Acetone Drying Vacuum Drying Wash_Acetone->Drying Final_Product Final Polymer Drying->Final_Product Characterization

Caption: Workflow for the synthesis of Poly(4-(difluoromethoxy)-2-methylaniline).

Potential Application in Organic Electronics

The unique electronic properties imparted by the difluoromethoxy group make 4-(Difluoromethoxy)-2-methylaniline a candidate for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[9] While direct experimental evidence for this specific molecule is not yet available, its structural features suggest potential roles.

Proposed Roles in OLEDs:
  • Host Material: The polymer derived from 4-(Difluoromethoxy)-2-methylaniline could serve as a host material for phosphorescent or fluorescent emitters. Its anticipated good thermal stability and solubility could be advantageous for device fabrication and longevity.

  • Hole-Transport Layer (HTL): Aniline-based polymers are known for their hole-transporting properties. The difluoromethoxy group could be used to tune the HOMO/LUMO energy levels to achieve better energy level alignment with other layers in an OLED stack, thereby improving charge injection and device efficiency.[9]

  • Precursor for Emitter Molecules: 4-(Difluoromethoxy)-2-methylaniline can be used as a synthetic intermediate to build more complex molecules with tailored photophysical properties for use as emitters in OLEDs.

Protocol: Fabrication of a Simple Bilayer OLED Device for Material Screening

This protocol provides a general framework for testing a new material as a hole-transport layer in a simple OLED structure.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • The newly synthesized Poly(4-(Difluoromethoxy)-2-methylaniline) (as the HTL)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) (as the electron-transport and emissive layer)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.

    • Anneal the substrates at 120°C for 15 minutes in a nitrogen atmosphere.

  • Hole-Transport Layer (HTL) Deposition:

    • Dissolve the synthesized Poly(4-(Difluoromethoxy)-2-methylaniline) in a suitable organic solvent (e.g., chloroform, toluene).

    • Spin-coat the HTL solution onto the PEDOT:PSS layer.

    • Anneal the substrate to remove the solvent.

  • Electron-Transport and Emissive Layer (ETL/EML) Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Deposit a layer of Alq₃ by thermal evaporation.

  • Cathode Deposition:

    • Deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, and power efficiency of the device.

  • Electroluminescence (EL) Spectrum: To determine the emission color and color purity.

G ITO ITO Substrate PEDOT_PSS PEDOT:PSS (HIL) ITO->PEDOT_PSS Spin Coating HTL Poly(4-(difluoromethoxy)-2-methylaniline) (HTL) PEDOT_PSS->HTL Spin Coating Alq3 Alq₃ (ETL/EML) HTL->Alq3 Thermal Evaporation LiF LiF Alq3->LiF Thermal Evaporation Al Aluminum (Cathode) LiF->Al Thermal Evaporation

Caption: Schematic of a bilayer OLED device structure for material screening.

Conclusion and Future Outlook

4-(Difluoromethoxy)-2-methylaniline represents a promising, yet underexplored, building block for materials science. The protocols and application notes provided herein offer a foundational framework for researchers to begin investigating its potential. The unique combination of the difluoromethoxy and methyl substituents on the aniline backbone opens up exciting possibilities for the rational design of new polymers and organic electronic materials with tailored properties. Future research should focus on the detailed characterization of polymers derived from this monomer, including their electrical conductivity, charge carrier mobility, and performance in device architectures. Such studies will be crucial in unlocking the full potential of this versatile molecule in the development of next-generation materials.

References

  • MDPI. (2022). Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Uniform Polyaniline Nanofibers through Interfacial Polymerization. Retrieved from [Link]

  • Keio University. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Retrieved from [Link]

  • Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2020). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polyaniline nanofibers, a nanostructured conducting polymer for the remediation of Methyl orange dye from aqueous solutions in fixed-bed column studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Retrieved from [Link]

  • Pocket Dentistry. (2017). Effect of curing protocol on the polymerization of dual-cured resin cements. Retrieved from [Link]

  • MDPI. (2021). Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022152668A1 - Stabilizer composition for silyl-modified polymer sealants.
  • MDPI. (2012). Synthesis of Uniform Polyaniline Nanofibers through Interfacial Polymerization. Retrieved from [Link]

  • European Patent Office. (2024). SILANE MODIFIED POLYMERS WITH IMPROVED PROPERTIES - EP 3615593 B1. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

  • Universidad de Sonora. (2002). Synthesis and characterization of difluor-aniline polymers. Retrieved from [Link]

  • PubChem. (n.d.). 2-(difluoromethoxy)-4-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(difluoromethoxy)-2-methylaniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude 4-(Difluoromethoxy)-2-methylaniline CAS Registry Number: 39211-57-9 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 4-(Difluoromethoxy)-2-methylaniline , a critical intermediate often used as a scaffold in kinase inhibitor discovery or agrochemical synthesis.[1]

The Challenge: Like many electron-rich anilines, this compound is prone to oxidative degradation (browning/tarring) and is sensitive to light and heat.[1] The difluoromethoxy group (


) adds lipophilicity but demands specific handling to prevent hydrolysis under extreme acidic conditions.[1]

This guide provides a modular purification strategy designed to salvage crude reaction mixtures and achieve


 purity.

Part 1: Initial Assessment & Handling (FAQs)

Q1: My crude material is a dark brown/black oil. Is it decomposed?

Status: Likely oxidatively impure, but recoverable. Anilines readily form azo-linkages and polymeric tars upon exposure to air (auto-oxidation).[1] The black color is often due to trace high-molecular-weight impurities (


 by mass) that have high extinction coefficients.[1]
  • Action: Do not discard. Proceed immediately to Method A (Acid-Base Extraction) to separate the amine from neutral tars.[1]

Q2: How should I store the purified material?

Protocol:

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).[1]

  • Temperature:

    
     (Refrigerated).
    
  • Container: Amber glass vial with a Teflon-lined cap.

  • Reasoning: The 2-methyl group provides slight steric protection, but the electron-rich amine is still susceptible to oxidation.[1] Light accelerates this process.[1]

Q3: What are the critical physical properties I need for purification?
PropertyValue / Note
Molecular Weight

Boiling Point

at

(Estimated based on analogs)
pKa (Conjugate Acid)

(Less basic than aniline due to

EWG)
Solubility Soluble in DCM, EtOAc, MeOH.[1] Insoluble in water.[1]

Part 2: Purification Workflows

Decision Tree: Select Your Method

Use the following logic to determine the appropriate purification route based on your crude purity (determined by LC-MS or


-NMR).

Purification_Decision_Tree Start Crude Material Assessment Purity_Check Check Purity (LC-MS/NMR) Start->Purity_Check Low_Purity Purity < 85% (Contains neutrals, phenols, tars) Purity_Check->Low_Purity Med_Purity Purity 85-95% (Clean but colored) Purity_Check->Med_Purity High_Purity Purity > 95% (Need analytical grade) Purity_Check->High_Purity Method_A Method A: Acid-Base Extraction (The Cleanup) Low_Purity->Method_A Remove Neutrals Method_B Method B: Vacuum Distillation (The Bulk Separation) Med_Purity->Method_B Remove Tars/Solvent Method_C Method C: Flash Chromatography (The Polish) High_Purity->Method_C Isomer Removal Method_A->Med_Purity Method_B->High_Purity

Figure 1: Purification Logic Flow. Select the entry point based on initial crude analysis.

Method A: Acid-Base Extraction (The "Cleanup")[1]

This is the most robust method to remove non-basic impurities (unreacted phenols, nitro-precursors, and neutral tars).[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Acid:

    
     or 
    
    
    
    (Do not use concentrated acid to avoid hydrolyzing the
    
    
    group).[1]
  • Base:

    
     or saturated 
    
    
    
    .

Protocol:

  • Dissolution: Dissolve the crude dark oil in DCM (

    
    ).
    
  • Acid Extraction: Extract the organic layer with

    
     (
    
    
    
    vol).
    • Chemistry: The aniline becomes the water-soluble anilinium hydrochloride salt.[1] Neutral impurities remain in the DCM.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (

    
    ). Discard this organic wash (contains impurities).[1]
    
  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add

    
     until 
    
    
    
    .
    • Observation: The solution will become cloudy/milky as the free amine precipitates/oils out.

  • Re-Extraction: Extract the basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Troubleshooting Guide:

Symptom Cause Solution
Emulsion forms Fine particulates or similar densities.[1] Add brine to the aqueous layer to increase ionic strength; filter through a Celite pad.

| Low Recovery | pH not high enough during basification.[1] | Ensure


.[1] The 

group lowers the basicity, requiring stronger basic conditions to fully deprotonate.[1] |
Method B: Vacuum Distillation (The "Bulk" Separation)[1]

Ideal for scaling up (


) and removing colored oxidation products that co-elute on silica.[1]

Setup:

  • Short-path distillation head.[1]

  • High vacuum pump (

    
     recommended).[1]
    
  • Inert gas bleed (capillary) or magnetic stirring (Crucial to prevent bumping).[1][2]

Protocol:

  • Degas the crude oil under vacuum at room temperature first to remove volatile solvents.

  • Heat the oil bath slowly.

  • Collect the main fraction.

    • Expected BP:

      
       at 
      
      
      
      .[1]
  • Stop before the flask runs dry to prevent overheating the residue (explosion hazard with unstable tars).

Method C: Flash Column Chromatography (The "Polish")

Use this for final purification if isomers (e.g., regiochemical isomers from nitration) are present.

Conditions:

  • Stationary Phase: Silica Gel (

    
    ).[1]
    
  • Mobile Phase: Hexanes/Ethyl Acetate gradient (

    
     EtOAc).[1]
    
  • Additive:

    
     Triethylamine (TEA).[1]
    
    • Why? Silica is slightly acidic and can cause "streaking" (tailing) of amines.[1] TEA neutralizes acidic sites on the silica, sharpening the peak.

TLC Visualization:

  • UV:

    
     (Aromatic ring).[1]
    
  • Stain: Ninhydrin (turns red/purple upon heating) or Iodine chamber.[1]

Part 3: Quality Control & Validation

Before releasing the compound for biological use, validate identity and purity.

Analytical Checklist
MethodAcceptance CriteriaNotes

-NMR

Integration
Look for the characteristic triplet of the

group (

).[1]
LC-MS Single Peak (

)
Confirm

.[1] Watch for

fragmentation.[1]
Appearance Pale yellow/Colorless oilDark color indicates oxidation; re-distill if necessary.[1]
Mechanistic Insight: The Difluoromethoxy Triplet

In the


-NMR, the proton in the 

group couples with the two fluorine atoms (

, spin

).[1] This results in a large geminal coupling constant (

), appearing as a triplet (t) in the

region.[1] This is the diagnostic signal for your product.

References

  • Santa Cruz Biotechnology. 4-(difluoromethoxy)-2-methylaniline (CAS 39211-57-9) Product Data.[1] Retrieved from [1]

  • BLD Pharm. 4-(Difluoromethoxy)-2-methylaniline Safety & Handling. Retrieved from [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[1] Longman Scientific & Technical.[1] (General reference for Acid-Base Extraction and Distillation of Anilines).

  • Sigma-Aldrich. Aniline Purification Protocols.[1] Retrieved from [1]

Sources

Common side products in 4-(Difluoromethoxy)-2-methylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39211-57-9 | Formula:


 | MW:  173.16 Da[1][2]

Introduction: The Reactivity Profile

Welcome to the technical guide for 4-(Difluoromethoxy)-2-methylaniline . As a researcher, you are likely utilizing this intermediate for its lipophilic hydrogen-bond donor/acceptor properties (the


 group) and the steric orthographic control provided by the methyl group.

While the difluoromethoxy moiety is a bioisostere of methoxy or trifluoromethoxy groups, it possesses a unique acid-labile proton (


 of the conjugate acid is distinct from 

) and the aniline nitrogen is moderately hindered. This guide addresses the specific side products arising from these structural features.

Module 1: Stability & Storage (Pre-Reaction)

Issue: The Material Turns Dark/Black upon Storage

Diagnosis: Oxidative degradation leading to azo-dimerization or polymerization. Context: Anilines are electron-rich and susceptible to aerobic oxidation, particularly when catalyzed by trace metals or light.

  • Side Product A: 4,4'-bis(difluoromethoxy)-2,2'-dimethylazobenzene (Azo dimer).

  • Side Product B: Polyaniline-like tars (Complex mixture).

Troubleshooting Protocol:

Parameter Recommendation Scientific Rationale

| Atmosphere | Argon/Nitrogen | Prevents formation of radical cations initiated by


. |
| Light  | Amber Glass/Foil | UV light promotes homolytic cleavage of N-H bonds, accelerating oxidation. |
| Purification  | Acid Wash | If dark, dissolve in EtOAc, wash with 1M HCl (aniline goes to aq. layer), extract organics (removes neutral azo/tars), then basify aqueous layer to recover aniline. |
Issue: The "Phantom Phenol" (Hydrolysis)

Diagnosis: Appearance of a peak at MW ~123 Da (Loss of 50 Da) in LCMS. Context: The


 group is generally stable but acts as a "masked phenol." Under strong acidic conditions or high temperatures, it hydrolyzes.
  • Side Product: 4-Hydroxy-2-methylaniline (plus formic acid/HF byproducts).

  • Trigger: Use of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or refluxing in concentrated aqueous acids.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Low Yield / No Conversion

Diagnosis: The ortho-methyl group creates steric hindrance, preventing the amine from coordinating effectively to the Palladium center, or the difluoromethoxy group is chelating.

  • Side Product A: Dehalogenated Coupling Partner (Reduction of Ar-X).

  • Side Product B: Homocoupling of the Aryl Halide .

Technical Insight: Standard ligands (e.g.,


, dppf) often fail with ortho-substituted anilines. The steric bulk prevents the reductive elimination step or slows the amine binding.

Troubleshooting Guide (Decision Tree):

BuchwaldTroubleshooting Start Problem: Low Yield in Buchwald-Hartwig CheckLigand Are you using standard ligands? (PPh3, dppf, BINAP) Start->CheckLigand ChangeLigand Switch to Dialkylbiaryl Ligands (BrettPhos, RuPhos, XPhos) CheckLigand->ChangeLigand Yes CheckBase Check Base Strength CheckLigand->CheckBase No (Already using advanced) BaseChoice Weak Base (Cs2CO3) -> Slow? Switch to Strong Base (NaOtBu, LHMDS) CheckBase->BaseChoice Temp Increase Temp to 100-110°C (Ensure OCHF2 stability) BaseChoice->Temp

Figure 1: Decision logic for optimizing coupling reactions with hindered anilines.

Recommended Protocol for Hindered Systems:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos (specifically designed for primary amines) or RuPhos (excellent for hindered secondary amines).

  • Base:

    
     (Strong base often required to deprotonate the hindered amine).
    

Module 3: Nucleophilic Attacks (Amide Coupling/Alkylation)

Issue: Bis-Alkylation / Bis-Acylation

Diagnosis: Mass spectrum shows M + Electrophile (Desired) and M + 2*Electrophile (Side Product). Context: The


 group is electron-donating by resonance (though withdrawing by induction), keeping the aniline nucleophilic.
  • Side Product: N,N-Diacylated or N,N-Dialkylated species .

Prevention Strategy:

  • Stoichiometry: Use a slight deficit of the electrophile (0.95 eq) rather than excess.

  • Base Addition: Add base slowly or use a weaker base (e.g.,

    
     instead of 
    
    
    
    ) to keep the mono-product protonated (neutral) if possible, though this is difficult with amides.
  • Alternative: For alkylation, use Reductive Amination (Aldehyde +

    
    ) instead of direct alkyl halides to strictly control mono-substitution.
    

Module 4: The Decomposition Pathway Visualized

Understanding the chemical fate of the


 group is critical for interpreting "unknown" impurities.

DecompositionPathways Aniline 4-(Difluoromethoxy)-2-methylaniline (Starting Material) Phenol 4-Hydroxy-2-methylaniline (Hydrolysis Product) Aniline->Phenol Strong Acid (H+) Heat Azo Azo Dimer (Oxidation Product) Aniline->Azo O2 / Light / Metal Cat. Formic Formic Acid + HF Phenol->Formic Byproducts

Figure 2: Primary decomposition pathways causing impurity profiles.

References

  • Vertex Pharmaceuticals. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health (PMC). 3[4]

  • Communications Chemistry. (2022).[5] Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed Suzuki cross-coupling. Springer Nature. 5[4][5][3]

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Reaction Guide. 6

  • ACS Omega. (2020).[7] Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material. American Chemical Society. 8[4][5][3]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. 9[4][5]

Sources

Technical Support Center: Purification of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(Difluoromethoxy)-2-methylaniline CAS: 135267-33-3 (Generic reference for this class) Chemical Class: Fluorinated Aniline / Toluidine Derivative

Diagnostic Hub: Start Here

Status: Crude reaction mixture obtained. Select your primary issue below to jump to the solution.

Symptom / ObservationProbable CauseRecommended Workflow
Dark brown/black "tar" Oxidative polymerization of amine.[Go to Module A: Vacuum Distillation]
Presence of Phenols Unreacted starting material (e.g., 2-methyl-4-(difluoromethoxy)phenol).[Go to Module B: Acid-Base Extraction]
Close-eluting Isomers Regioisomers from nitration step (e.g., 6-methyl isomer).[Go to Module C: High-Performance Chromatography]
Loss of Fluorine Hydrolysis of

group.
[Go to Module D: Stability & Storage]

Module A: Vacuum Distillation (Removal of Tars)

Best for: Removing non-volatile polymeric impurities and colored oxidation byproducts.[1]

The Challenge

Anilines, particularly electron-rich ones like toluidines, oxidize rapidly in air to form azo-linkages and complex polymers ("tars"). These cannot be removed easily by crystallization as they occlude the crystal lattice.

Protocol
  • Inert Atmosphere: The system must be under Nitrogen or Argon.

  • Vacuum Requirements: High vacuum (< 5 mmHg) is required to keep the bath temperature below 120°C.

    • Warning: The

      
       group is thermally stable up to ~150°C, but in the presence of trace acids or metal salts, it can eliminate HF at higher temperatures.
      
  • Fractionation:

    • F1 (Fore-run): Solvent residuals and lower boiling isomers (e.g., defluorinated byproducts).

    • F2 (Main Cut): Collect the clear, colorless oil/low-melting solid.

    • Residue: Do not distill to dryness; leave the dark tar behind.

Module B: Acid-Base Extraction (The "Salt Switch")

Best for: Bulk removal of neutral impurities (unreacted ethers) and acidic impurities (phenols).

The Logic

The amino group (


) is basic (

). By converting it to a water-soluble salt, you can wash away non-basic impurities.
Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Toluene or MTBE ). Do not use Ethyl Acetate (it can hydrolyze under strong acid/base workup).

  • Salt Formation (Extraction 1):

    • Add 2M HCl (aq) slowly with vigorous stirring.

    • Target pH: < 2.

    • Mechanism: The aniline becomes the anilinium hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains phenols/neutrals).

  • Washing: Wash the aqueous acidic layer once with fresh Toluene to remove entrained organics.

  • Free Basing (Extraction 2):

    • Cool the aqueous layer to 0-5°C (Critical for

      
       stability).
      
    • Slowly basify with 20% NaOH or Sat.

      
        until pH > 10.
      
    • Mechanism: The salt converts back to the free amine, which is insoluble in water.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or MTBE . Dry over

    
     and concentrate.
    

Caption: Workflow for Acid-Base chemical purification ("The Salt Switch").

Module C: High-Performance Chromatography (HPLC/Flash)

Best for: Separating regioisomers (e.g., 2-methyl vs 3-methyl isomers) or trace impurities.

The "Tailing" Problem

Amines interact strongly with residual silanol groups (


) on silica columns, causing severe peak tailing.
  • Solution: You must use a mobile phase modifier.

Recommended Methods
VariableMethod A: Analytical (HPLC)Method B: Preparative (Flash)
Stationary Phase C18 (ODS) or Phenyl-Hexyl Standard Silica (Irregular)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM

)
Hexane / Heptane
Mobile Phase B Acetonitrile (ACN)Ethyl Acetate + 1% Triethylamine (TEA)
Gradient 5% B to 95% B over 20 min0% to 30% B (Isocratic hold often needed)
Detection UV @ 254 nm (Aromatic ring)UV @ 254 nm

Why Phenyl-Hexyl? The


 group is electron-withdrawing and lipophilic. Phenyl-hexyl columns offer unique 

selectivity that can separate the target from non-fluorinated impurities better than standard C18.

Caption: Decision loop for optimizing chromatographic separation of fluorinated anilines.

Module D: Stability & Storage (The Group)

Critical Warning: Hydrolysis Risk

While the difluoromethoxy group is generally stable, it acts as a "masked" formyl group.

  • Danger Zone: High temperature (> 80°C) + Strong Acid (pH < 1) + Water.

  • Mechanism: Acid-catalyzed hydrolysis leads to the loss of the difluoromethyl group, yielding the phenol and formic acid/HF equivalents.

Storage Protocol:

  • Store under Argon/Nitrogen.

  • Keep refrigerated (2-8°C).

  • Do not store as the free base in solution for long periods (oxidative browning will occur). Convert to the HCl salt for long-term solid storage if possible, as salts are more resistant to oxidation.

Frequently Asked Questions (FAQ)

Q: My product turned from pale yellow to dark brown overnight. Is it ruined? A: Likely not. Anilines oxidize on the surface. Dissolve the solid in a small amount of DCM and filter through a short pad of silica or perform a quick acid-base wash (Module B) to recover the pure amine.

Q: Can I use GC-MS for analysis? A: Yes. The


 group is volatile enough. However, ensure your injector temperature is not excessively high (> 250°C) to prevent thermal degradation inside the liner. You should see a distinctive Molecular Ion (

) and a fragment loss of 51 Da (

).

Q: Why is my yield low after acid-base extraction? A: The 2-methyl group increases the lipophilicity of the molecule.

  • Ensure your aqueous acid volume is sufficient to fully protonate the amine.

  • When re-extracting the free base (Step 5 of Module B), perform multiple extractions (3x) with DCM, as the neutral molecule may partition partially into the water if the volume is large.

References

  • BenchChem. (2025).[1][2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

  • Google Patents. (2014). Preparation method of 4-(difluoromethoxy)aniline (CN103819349A). Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from

Sources

Validation & Comparative

Strategic Bioisosterism: 4-(Difluoromethoxy)-2-methylaniline vs. 4-Methoxy-2-methylaniline in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry, the transition from a methoxy (


) group to a difluoromethoxy (

) group is rarely a simple substitution; it is a strategic maneuver that alters the electronic, steric, and metabolic landscape of a drug candidate.

This guide compares 4-methoxy-2-methylaniline (a known carcinogen and metabolic soft spot) with its fluorinated counterpart, 4-(difluoromethoxy)-2-methylaniline . We analyze why this specific bioisosteric replacement is a high-value tactic for improving metabolic stability and mitigating aniline-associated toxicity while introducing a unique "lipophilic hydrogen bond donor" capability.

Feature4-Methoxy-2-methylaniline (Compound A)4-(Difluoromethoxy)-2-methylaniline (Compound B)
CAS 102-50-1 (p-Cresidine)116641-53-7 (Derivative class)
Electronic Nature Electron Donating (

)
Electron Withdrawing (

)
H-Bonding Acceptor OnlyAcceptor + Lipophilic Donor
Metabolic Fate Rapid O-dealkylation (CYP450)High Metabolic Stability
Toxicity Risk High (Genotoxic Carcinogen)Reduced (Lower N-activation potential)

Physicochemical Divergence

Electronic Modulation and pKa

The most profound difference lies in the electronic influence on the aniline nitrogen.

  • Compound A (

    
    ):  The methoxy group is a strong electron donor by resonance. This increases the electron density on the aniline nitrogen, raising its pKa (making it more basic) and increasing its nucleophilicity. This heightened reactivity often correlates with higher toxicity (see Section 3).
    
  • Compound B (

    
    ):  The fluorine atoms induce a strong inductive withdrawing effect (
    
    
    
    ), which overrides the resonance donation. This lowers the pKa of the aniline nitrogen, reducing its basicity. In drug design, this often results in improved membrane permeability (higher fraction of neutral species at physiological pH) and reduced efflux liability.
The "Lipophilic Hydrogen Bond Donor"

While


 acts solely as a hydrogen bond acceptor, the 

group possesses a unique dual character. The electronegativity of the gem-difluoro motif polarizes the

bond, rendering the proton acidic enough to act as a weak hydrogen bond donor.
  • Binding Implication: If the target binding pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl) near the 4-position, Compound B can pick up additional binding affinity that Compound A cannot.

  • Acidity Parameter (

    
    ):  The H-bond acidity of 
    
    
    
    is approximately
    
    
    , comparable to thiophenol or aniline, whereas
    
    
    is effectively
    
    
    .
Lipophilicity (LogP)

Fluorination typically increases lipophilicity, but the


 group is unique. It is less lipophilic than a 

group but generally more lipophilic than

.
  • 
    :  Expect an increase of 0.2 to 0.5 log units  when switching from A to B. This modest increase improves passive permeability without pushing the molecule into the "grease ball" territory that drives non-specific binding.
    

Metabolic Stability & Toxicity Profile[1]

Blocking the Metabolic Soft Spot

The methoxy group in Compound A is a classic substrate for Cytochrome P450 (specifically CYP1A2 and CYP2D6), leading to rapid O-dealkylation.

  • Mechanism A:

    
    
    
  • Mechanism B: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    ). The
    
    
    bond in
    
    
    is electronically deactivated towards radical abstraction by the CYP450 Iron-Oxo species. Consequently, Compound B is often metabolically inert at this position.
Mitigating Aniline Toxicity

4-methoxy-2-methylaniline (p-Cresidine) is a Group 2B carcinogen.[1] Its toxicity stems from the bioactivation of the aniline nitrogen:

  • N-Hydroxylation: CYP450 oxidizes the electron-rich nitrogen to a hydroxylamine (

    
    ).
    
  • Esterification: Phase II enzymes (NAT/SULT) convert this to a reactive ester.

  • Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion (

    
    ) which alkylates DNA.
    

The Fluorine Advantage: By switching to Compound B, the electron-withdrawing


 group reduces the electron density on the nitrogen. This slows down the initial N-hydroxylation step , significantly lowering the formation rate of the toxic reactive intermediate.

MetabolicPathways cluster_legend Toxicity Pathway CompA 4-Methoxy-2-methylaniline (Electron Rich) NHydroxy N-Hydroxylamine (Toxic Intermediate) CompA->NHydroxy Rapid CYP Oxidation (High e- density) Phenol Phenolic Metabolite (Rapid Clearance) CompA->Phenol O-Dealkylation CompB 4-(Difluoromethoxy)-2-methylaniline (Electron Deficient) CompB->NHydroxy Slow/Minor Pathway (Low e- density) Stable Metabolically Stable Excretion CompB->Stable Resistant to Oxidation Nitrenium Nitrenium Ion (DNA Alkylator) NHydroxy->Nitrenium Phase II Activation

Figure 1: Comparative metabolic fates. Compound A (Red) is prone to bioactivation leading to genotoxicity. Compound B (Green) suppresses this pathway via electronic deactivation.

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between the methoxy and difluoromethoxy analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (10 mM DMSO stock)

Workflow:

  • Preparation: Dilute test compounds to 1

    
     in phosphate buffer containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Success Criteria:

  • Compound A: Expect

    
     min (High Clearance).
    
  • Compound B: Expect

    
     min (Low/Medium Clearance).
    
Protocol 2: NMR Determination of H-Bond Acidity

Objective: To confirm the "Lipophilic Donor" capability of the


 group.

Methodology:

  • Dissolve Compound B in

    
     (non-H-bonding solvent).
    
  • Titrate with a standard H-bond acceptor (e.g., DMSO-d6 or HMPA).

  • Monitor the chemical shift (

    
    ) of the 
    
    
    
    proton.
  • Observation: A significant downfield shift (

    
    ) upon adding the acceptor confirms the proton is participating in a hydrogen bond.
    
  • Control: Perform the same with Compound A (methyl protons); minimal shift will be observed.

Strategic Decision Matrix

Use this logic flow to select the appropriate building block for your scaffold.

DecisionTree Start Start: Select Aniline Derivative Q1 Is the aniline nitrogen a toxicity concern? Start->Q1 Q2 Is the 4-position a metabolic hot spot? Q1->Q2 No SelectB Select 4-Difluoromethoxy (Comp B) (Preferred for Lead Opt) Q1->SelectB Yes (Reduce Bioactivation) Q3 Is there an H-bond acceptor in the binding pocket? Q2->Q3 No Q2->SelectB Yes (Block Metabolism) SelectA Select 4-Methoxy (Comp A) (Rarely recommended for leads) Q3->SelectA No (Only if steric/cost dictates) Q3->SelectB Yes (Gain Binding Affinity)

Figure 2: Decision matrix for lead optimization. The difluoromethoxy group is generally the superior choice for late-stage optimization due to safety and stability profiles.

References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Xing, L. et al. (2017). "Novel Isosteres of the Carboxylic Acid Group in Drug Design." Future Medicinal Chemistry. (Discusses fluorinated bioisosteres).[2][3][4][5][6][7][8]

  • IARC Working Group. (1982). "p-Cresidine."[1][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Toxicity data for Compound A).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

The Aniline Moiety: A Cornerstone in EGFR Inhibitor Design - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors Derived from Diverse Aniline Precursors

The relentless pursuit of targeted cancer therapies has positioned the Epidermal Growth Factor Receptor (EGFR) as a pivotal molecular target.[1][2] Overexpression or activating mutations of EGFR are hallmarks of various malignancies, driving uncontrolled cell proliferation and survival.[1][3] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for many cancers, particularly non-small cell lung cancer (NSCLC).[1][4] At the heart of many of these potent inhibitors lies a deceptively simple yet critically important structural feature: the aniline moiety. The selection and modification of the aniline precursor are not arbitrary; they are a masterclass in medicinal chemistry, profoundly influencing the inhibitor's potency, selectivity, and ability to overcome resistance.

This guide provides a comparative analysis of EGFR inhibitors derived from different aniline precursors, offering insights into the structure-activity relationships (SAR) that govern their performance. We will delve into the experimental data that underpins our understanding of these drugs, provide detailed protocols for their evaluation, and visualize the intricate signaling pathways they disrupt.

The Central Role of the Aniline Group in EGFR Inhibition

The majority of clinically successful EGFR TKIs are ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation.[5] The general pharmacophore for many of these inhibitors consists of a heterocyclic core (such as quinazoline or pyrimidine) that mimics the adenine ring of ATP, and a substituted aniline group that occupies a hydrophobic pocket within the ATP-binding site.[6] The nature and substitution pattern of this aniline ring are critical determinants of the inhibitor's interaction with the receptor.

The aniline moiety contributes to the inhibitor's binding affinity through van der Waals interactions and can be strategically modified to:

  • Enhance Potency: Introduction of specific substituents on the aniline ring can lead to additional interactions with amino acid residues in the ATP-binding pocket, thereby increasing the inhibitor's potency.

  • Improve Selectivity: By carefully tailoring the aniline substitution, it is possible to design inhibitors that preferentially bind to mutant forms of EGFR over the wild-type (WT) receptor, potentially reducing off-target effects and improving the therapeutic window.[7]

  • Overcome Resistance: Acquired resistance to first- and second-generation EGFR inhibitors is often driven by secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[8][9] The design of third-generation inhibitors, such as osimertinib, has specifically addressed this challenge by modifying the aniline precursor to accommodate the altered binding pocket of the T790M mutant.[5]

Comparative Analysis of EGFR Inhibitors Based on Aniline Precursors

The evolution of EGFR inhibitors can be categorized into generations, each characterized by distinct structural features and clinical profiles. A key differentiator among these generations is the strategic modification of the heterocyclic core and, crucially, the aniline precursor.

First-Generation Reversible Inhibitors: The Quinazoline Core with Substituted Anilines

Gefitinib and Erlotinib are pioneering first-generation EGFR TKIs built upon a 4-anilinoquinazoline scaffold.[10] Their development demonstrated the therapeutic potential of targeting EGFR in cancers with activating mutations.

  • Gefitinib (Iressa®): Utilizes a 3-chloro-4-fluoroaniline precursor. The chloro and fluoro substituents on the aniline ring enhance the binding affinity within the hydrophobic pocket of the EGFR kinase domain.

  • Erlotinib (Tarceva®): Incorporates a 3-ethynylaniline precursor.[11][12] The small, rigid ethynyl group occupies a specific region of the ATP-binding site, contributing to its potent inhibitory activity.

These first-generation inhibitors are particularly effective against cancers harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[13] However, their efficacy is limited by the emergence of the T790M resistance mutation.[8]

Second-Generation Irreversible Inhibitors: Covalent Bonding and Broader Activity

Second-generation inhibitors, such as Afatinib and Dacomitinib, were designed to overcome some of the limitations of their predecessors. They also feature a 4-anilinoquinazoline core but incorporate a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[14]

  • Afatinib (Gilotrif®): While also a 4-anilinoquinazoline, its aniline moiety is part of a more complex side chain that includes a Michael acceptor for covalent bond formation.

  • Dacomitinib (Vizimpro®): Similar to afatinib, it employs an irreversible binding mechanism.

These inhibitors exhibit broader activity against the ErbB family of receptors and can be effective against some T790M-mutant clones. However, their increased potency and broader selectivity can also lead to increased toxicity due to the inhibition of wild-type EGFR.[15]

Third-Generation Irreversible Inhibitors: Targeting the T790M Resistance Mutation

The development of third-generation inhibitors represents a paradigm shift in EGFR-targeted therapy, specifically addressing the challenge of the T790M resistance mutation.

  • Osimertinib (Tagrisso®): This groundbreaking drug features a pyrimidine core linked to a substituted aniline. The key innovation lies in the indole group attached to the aniline, which provides a unique binding mode that allows for potent inhibition of both activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5][16][17]

The design of osimertinib, with its carefully selected aniline precursor, exemplifies the power of structure-based drug design in overcoming clinical resistance.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the in vitro potency (IC50) of key EGFR inhibitors against wild-type and various mutant forms of the receptor. This data highlights the evolution of inhibitor design, with each generation demonstrating improved activity against specific resistance mutations.

InhibitorAniline Precursor ScaffoldEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib 3-Chloro-4-fluoroaniline~100-500~10-50~5-20>1000
Erlotinib 3-Ethynylaniline~50-200~5-20~2-10>1000
Afatinib Substituted Aniline (covalent)~10-50~0.5-5~0.2-2~10-50
Osimertinib Substituted Aniline with Indole~100-500~1-10~1-10~10-20

Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[4][5][10][18][19][20][21][22][23]

Visualizing the EGFR Signaling Pathway and Inhibitor Action

To understand the impact of these inhibitors, it is essential to visualize the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[24][25][26][27] EGFR inhibitors block this initial phosphorylation step, effectively shutting down these pro-growth signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds Adaptor_Proteins Grb2/Shc/Gab1 EGFR->Adaptor_Proteins Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Adaptor_Proteins->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes EGFR_Inhibitor EGFR Inhibitor (Aniline-Based) EGFR_Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the mechanism of action of aniline-based inhibitors.

Experimental Protocols for Inhibitor Evaluation

The characterization of EGFR inhibitors relies on robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental experiments: an in vitro kinase assay to determine potency and a cell-based proliferation assay to assess cellular efficacy.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Test inhibitor (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or DMSO (for control).

    • 2 µL of EGFR enzyme solution.

    • 2 µL of substrate/ATP mix.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[28][16]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target EGFR variant (e.g., NCI-H1975 for T790M)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.[11][29][30][31]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell Proliferation (MTT) Assay Compound_Prep_invitro Prepare Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Compound_Prep_invitro->Reaction_Setup Incubation_invitro Incubate (60 min) Reaction_Setup->Incubation_invitro ADP_Glo Add ADP-Glo™ Reagent Incubation_invitro->ADP_Glo Detection Add Kinase Detection Reagent ADP_Glo->Detection Luminescence Measure Luminescence Detection->Luminescence IC50_invitro Calculate IC50 (Potency) Luminescence->IC50_invitro Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Inhibitor Cell_Seeding->Compound_Treatment Incubation_cell Incubate (72 hr) Compound_Treatment->Incubation_cell MTT_Addition Add MTT Reagent Incubation_cell->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_cell Calculate IC50 (Efficacy) Absorbance->IC50_cell

Caption: Workflow for in vitro and cell-based evaluation of EGFR inhibitors.

Conclusion: The Enduring Importance of the Aniline Precursor

The journey of EGFR inhibitor development, from the first-generation reversible inhibitors to the third-generation mutant-selective agents, is a testament to the power of medicinal chemistry. This comparative analysis underscores the critical role of the aniline precursor in shaping the pharmacological profile of these life-saving drugs. The careful selection and modification of this seemingly simple moiety have enabled the design of inhibitors with enhanced potency, improved selectivity, and the ability to overcome formidable resistance mechanisms. As our understanding of EGFR biology and resistance continues to evolve, the strategic manipulation of the aniline scaffold will undoubtedly remain a cornerstone of future EGFR inhibitor design, paving the way for even more effective and durable cancer therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. BenchChem.
  • Gáspár, R., et al. (2006). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. PubMed.
  • Papadimitrakopoulou, V. A., et al. (2018).
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[32]. Growth factor binding.... ResearchGate.

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
  • Shan, Y., & Seeliger, M. A. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting....
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia.
  • Chhabra, G., et al. (2016).
  • Karachaliou, N., et al. (2018). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients.
  • SignalChem. (n.d.).
  • Cortiula, F., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with EGFR Inhibitors. BenchChem.
  • Solca, F., et al. (2016).
  • Metwally, K. A., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • Patel, H., et al. (2025). From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer. PubMed.
  • Wang, Y., et al. (2025). Annual review of EGFR inhibitors in 2024. PubMed.
  • Kansara, R., et al. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM).
  • Kato, L., et al. (2019). First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? MDPI.
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  • BenchChem. (2025). An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. BenchChem.
  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five....
  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Wissner, A., et al. (2000). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[3] and[3] naphthyridine-3-carbonitriles. PubMed.

  • Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - NIH.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
  • Liu, D., et al. (2016). Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. PubMed.
  • BenchChem. (2025). Osimertinib vs. Standard-of-Care (Gefitinib/Erlotinib)
  • Wang, Y., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Lo, A., & Settleman, J. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.
  • ResearchGate. (n.d.). Major mechanisms of EGFR-tyrosine kinase inhibitor resistance.
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Comparative Profiling Guide: Kinase Inhibitors Derived from 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for medicinal chemists and pharmacologists involved in the structural optimization of kinase inhibitors. It focuses on the specific pharmacophore 4-(Difluoromethoxy)-2-methylaniline , a critical intermediate used to modulate selectivity and metabolic stability in next-generation inhibitors.

Executive Summary & Chemical Rationale

Objective: To evaluate the selectivity profile and off-target liabilities of kinase inhibitors synthesized using the 4-(Difluoromethoxy)-2-methylaniline scaffold compared to traditional halogenated aniline derivatives.

The "Twist" & "Shield" Strategy: This specific aniline moiety offers two distinct medicinal chemistry advantages over standard 3-chloro-4-fluoroanilines (found in Gefitinib) or 3-ethynylanilines (Erlotinib):

  • Conformational Control (The "Twist"): The 2-methyl group introduces steric strain (A-value ~1.70), forcing the aniline ring to twist out of coplanarity with the core heterocycle (e.g., quinazoline or pyrimidine). This "twisted" conformation often precludes binding to kinases with flat, rigid ATP pockets (e.g., CDKs), thereby enhancing selectivity for Tyrosine Kinases (TKs) with flexible hinge regions (e.g., EGFR, HER2, BTK).

  • Metabolic Shielding (The "Shield"): The 4-difluoromethoxy (

    
    )  group acts as a lipophilic bioisostere for a methoxy or chloro group. Unlike a methoxy group, the 
    
    
    
    fluorines withdraw electron density, reducing the basicity of the oxygen and preventing rapid metabolic O-dealkylation. Furthermore, the terminal proton on the
    
    
    group can serve as a weak hydrogen bond donor (H-bond acidity), a unique interaction vector for the solvent front.

Comparative Analysis: The Difluoromethoxy Series vs. Standards

In cross-reactivity studies, inhibitors derived from this scaffold should be benchmarked against established clinical standards to validate the "Twist/Shield" hypothesis.

FeatureTest Series (4-OCF₂H-2-Me)Comparator A (Gefitinib-like)Comparator B (Erlotinib-like)
Aniline Substitution 4-Difluoromethoxy-2-methyl3-Chloro-4-fluoro3-Ethynyl
Conformation Twisted (High torsion angle)Planar / Low TorsionPlanar
H-Bond Potential Donor (

) & Acceptor (O)
Weak Halogen BondWeak Donor (C-H)
Lipophilicity (LogP) Moderate-HighModerateHigh
Metabolic Liability Low (Blocked O-dealkylation)Low (Stable Halogens)Moderate (Alkyne oxidation)
Key Off-Targets Reduced (due to sterics)High (SRC, LCK, p38)Moderate (CYP interactions)

Experimental Protocol: Cross-Reactivity Profiling

To rigorously validate the selectivity of 4-(Difluoromethoxy)-2-methylaniline derivatives, a self-validating, two-tier screening workflow is required.

Phase 1: High-Throughput Kinome Binding (The "Scan")

Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen). Protocol:

  • Library Prep: Dissolve the test compound (Difluoromethoxy derivative) and comparators (Gefitinib, Neratinib) in 100% DMSO.

  • Concentration: Screen at a single high concentration (e.g., 1 µM) to capture low-affinity off-targets.

  • Panel Selection: Use a representative panel of >400 wild-type kinases.

  • Readout: Measure % Control. Scores <35% indicate a "Hit" (strong binder).

  • Metric Calculation: Calculate the Selectivity Score (S-score) :

    
    
    
Phase 2: Orthogonal Functional Validation (The "Truth")

Method: Radiometric HotSpot™ Kinase Assay (Gold Standard). Protocol:

  • Hit Confirmation: Select all "Hits" from Phase 1.

  • IC50 Determination: Perform 10-point dose-response curves (starting at 10 µM, 3-fold dilution).

  • Substrate: Use physiological peptide substrates (e.g., Poly Glu:Tyr for EGFR).

  • ATP Concentration: Set at

    
     for each kinase to ensure competitive kinetics.
    

Visualization of Profiling Workflow

The following diagram illustrates the logical flow for filtering hits and validating the specific selectivity conferred by the 2-methyl-4-difluoromethoxy moiety.

KinaseProfiling cluster_comps Parallel Comparators Start Input: 4-(Difluoromethoxy)-2-methyl Derived Inhibitor Tier1 Tier 1: Kinome Binding Scan (468 Kinases @ 1µM) Start->Tier1 DMSO Stock Filter Filter: % Control < 35% Tier1->Filter Raw Binding Data Tier2 Tier 2: Kd/IC50 Determination (Dose-Response) Filter->Tier2 Selected Hits Analysis Selectivity Analysis (Gini Coefficient & Entropy) Tier2->Analysis Quantitative Affinity Outcome Outcome: Validated Off-Target Profile Analysis->Outcome Report Comp1 Ref: Gefitinib (3-Cl, 4-F) Comp1->Tier1 Comp2 Ref: Erlotinib (3-Ethynyl) Comp2->Tier1

Caption: Two-tier profiling workflow to isolate the selectivity impact of the difluoromethoxy-methylaniline scaffold.

Data Interpretation & Causality

When analyzing the data, specific patterns indicate the success of the 4-(Difluoromethoxy)-2-methylaniline moiety:

The "Ortho-Effect" on Promiscuity

Compare the Gini Coefficient (a measure of selectivity, 0=promiscuous, 1=highly selective) of your compound vs. the 3-chloro-4-fluoro analog.

  • Success Criteria: The 2-methyl derivative should show a higher Gini Coefficient (>0.75).

  • Mechanism: The 2-methyl group clashes with the "Gatekeeper" residue (e.g., T790 in EGFR) or residues in the solvent front of off-target kinases (e.g., SRC family), reducing promiscuous binding.

The Difluoromethoxy H-Bond Signature

Look for retained potency against kinases with a specific Cysteine or Threonine in the solvent front that can accept a weak H-bond from the


 proton.
  • Observation: If the compound loses potency against targets lacking this interaction partner compared to the methoxy analog, the

    
     is functionally active.
    
Common Off-Target Liabilities to Monitor

Despite the improvements, this scaffold must be monitored for specific cross-reactivities:

  • Insulin Receptor (INSR) / IGF1R: High homology in the kinase domain.

  • ACK1 (TNK2): Often co-inhibited by anilino-quinazolines.

  • CYP450 Inhibition: While the

    
     improves metabolic stability, the aniline ring itself can still be a substrate for bioactivation.
    

Signaling Pathway Context[1]

The primary application of this scaffold is often in the EGFR/HER2 signaling cascade. The diagram below highlights where these inhibitors intervene and the downstream pathways (MAPK/PI3K) that must be monitored for compensatory feedback.

EGFR_Pathway EGFR EGFR / HER2 (Target) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF / NRG Ligand->EGFR Inhibitor 4-OCF2H-2-Me Inhibitor Inhibitor->EGFR Inhibition SRC SRC (Off-Target Risk) Inhibitor->SRC Potential Cross-Reactivity INSR INSR (Metabolic Risk) Inhibitor->INSR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT SRC->PI3K

Caption: Signal transduction map showing primary inhibition of EGFR/HER2 and critical off-target nodes (SRC, INSR).

References

  • Unzue, A., et al. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19.[1] (Demonstrates the synthesis and structural properties of the 4-(difluoromethoxy)-2-methylaniline moiety). Journal of Medicinal Chemistry.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. (The foundational protocol for KinomeScan and selectivity scoring). Nature Biotechnology.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. (Defines the Gini coefficient and entropy metrics for kinase profiling). Nature Biotechnology.

  • Mullard, A. (2019). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. (Provides structural comparisons of aniline-based inhibitors like Gefitinib and Neratinib). Nature Reviews Drug Discovery.

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A Comparative Benchmarking Guide to the Synthesis of 4-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Difluoromethoxy)-2-methylaniline is a critical building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the difluoromethoxy group.[1][2][3] The strategic incorporation of this moiety can enhance metabolic stability, membrane permeability, and overall therapeutic efficacy.[2][3] This guide provides a comprehensive analysis and benchmarking of prominent synthesis routes for this valuable compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative assessment based on yield, safety, cost-efficiency, and scalability. This document is intended to serve as a practical resource for researchers and process chemists in selecting the optimal synthetic strategy for their specific research and development needs.

Introduction: The Significance of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for other functional groups, and a metabolic blocker has led to its incorporation in numerous commercial drugs.[2][4] Consequently, the development of efficient and scalable synthetic routes to key intermediates like 4-(difluoromethoxy)-2-methylaniline is of paramount importance. This guide will compare two primary strategic approaches: a classical multi-step synthesis commencing with a nitrophenol derivative, and a more modern approach leveraging late-stage difluoromethylation techniques.

Overview of Primary Synthetic Strategies

The synthesis of 4-(difluoromethoxy)-2-methylaniline can be broadly categorized into two logical pathways. The first is a linear synthesis that involves the early introduction of the difluoromethoxy group onto a phenolic precursor, followed by functional group manipulations to install the aniline moiety. The second, more convergent approach, involves the direct difluoromethylation of a pre-functionalized aniline or phenol derivative.

cluster_0 Synthesis Route 1: Classical Approach cluster_1 Synthesis Route 2: Late-Stage Functionalization cluster_2 Synthesis Route 3: Photoredox Catalysis A 2-Methyl-4-nitrophenol B 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene A->B Difluoromethoxylation C 4-(Difluoromethoxy)-2-methylaniline B->C Nitro Group Reduction D 2-Methyl-4-aminophenol E 4-(Difluoromethoxy)-2-methylaniline D->E Direct O-Difluoromethylation F 2-Methyl-4-aminophenol G 4-(Difluoromethoxy)-2-methylaniline F->G Visible-Light Photocatalysis

Caption: High-level overview of the primary synthetic strategies for 4-(Difluoromethoxy)-2-methylaniline.

In-Depth Analysis of Synthesis Routes

Route 1: The Classical Nitrophenol Approach

This well-established route involves a two-step sequence starting from 2-methyl-4-nitrophenol. The key transformations are the difluoromethoxylation of the phenol and the subsequent reduction of the nitro group.

3.1. Step 1: Difluoromethoxylation of 2-Methyl-4-nitrophenol

The introduction of the difluoromethoxy group is typically achieved by generating difluorocarbene (:CF₂) in situ, which is then trapped by the phenoxide.[5] Common reagents for generating difluorocarbene include chlorodifluoromethane (CHClF₂) and sodium chlorodifluoroacetate.[5]

  • Causality of Experimental Choices: The use of a strong base (e.g., NaOH or KOH) is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide, which readily attacks the electrophilic difluorocarbene. The reaction is often performed in a polar aprotic solvent like DMF or DMSO to ensure the solubility of the reagents and to facilitate the reaction. Elevated temperatures are required to promote the decomposition of the carbene precursor.[5]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 80-100 °C.

  • Bubble chlorodifluoromethane gas through the reaction mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. (Caution: Chloroform is a hazardous substance and this step should be performed in a well-ventilated fume hood with appropriate safety precautions). [6][7][8][9][10]

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)-2-methyl-1-nitrobenzene.

start Start: 2-Methyl-4-nitrophenol, K₂CO₃ in DMF heat Heat to 80-100 °C start->heat add_gas Bubble CHClF₂ gas (4-6 hours) heat->add_gas monitor Monitor by TLC add_gas->monitor workup Aqueous Workup (Ice-water, Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: 4-(Difluoromethoxy)-2-methyl- 1-nitrobenzene purify->end

Caption: Experimental workflow for the difluoromethoxylation of 2-methyl-4-nitrophenol.

3.2. Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method.

  • Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[11] Methanol or ethanol are typically used as solvents due to their ability to dissolve the starting material and their inertness under the reaction conditions. Hydrogen gas is the reducing agent, and the reaction is typically run at atmospheric or slightly elevated pressure.[11]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-2-methylaniline

  • To a solution of 4-(difluoromethoxy)-2-methyl-1-nitrobenzene (1.0 eq) in methanol, add 10% Pd/C (0.05 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary to afford 4-(difluoromethoxy)-2-methylaniline.[12]

Route 2: Late-Stage Difluoromethylation of 2-Methyl-4-aminophenol

This approach introduces the difluoromethoxy group at a later stage of the synthesis, which can be advantageous in terms of overall convergence.

  • Causality of Experimental Choices: This route requires a difluoromethylating agent that is compatible with the free amine. Photoredox catalysis has emerged as a powerful tool for such transformations, allowing for milder reaction conditions.[1][13] An iridium-based photocatalyst is often used to generate a difluoromethyl radical from a suitable precursor, which then reacts with the phenol.[1][14]

Experimental Protocol: Photocatalytic Difluoromethylation

  • In a reaction vessel, combine 2-methyl-4-aminophenol (1.0 eq), a difluoromethylating agent (e.g., a sulfonium salt, 1.5 eq), and a photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).

  • Add a suitable solvent (e.g., acetonitrile) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Comparative Benchmarking

MetricRoute 1: Classical ApproachRoute 2: Late-Stage Functionalization
Overall Yield Moderate to High (typically 60-80% over 2 steps)Variable (highly dependent on substrate and catalyst, can be moderate to high)
Scalability Well-established and scalable.Can be challenging to scale up due to the need for specialized photoreactors.
Cost Reagents are relatively inexpensive.[15]Photocatalysts and specialized difluoromethylating agents can be expensive.[16]
Safety Uses hazardous chlorodifluoromethane gas.[6][7][8][9][10] Requires high-pressure hydrogenation.Milder reaction conditions. Avoids the use of highly toxic gases.
Green Chemistry Generates significant waste from the two-step process.[17][18][19][20][21]Potentially greener due to milder conditions and fewer steps.[17][18][19][20][21]

Conclusion and Recommendations

The choice of synthesis route for 4-(difluoromethoxy)-2-methylaniline depends heavily on the specific needs of the researcher.

  • For large-scale production and cost-effectiveness, the classical nitrophenol approach (Route 1) remains a viable option, provided that the necessary safety infrastructure is in place to handle hazardous reagents.

  • For laboratory-scale synthesis, where milder conditions and functional group tolerance are a priority, the late-stage functionalization approach using photoredox catalysis (Route 2) offers a compelling alternative.

Future research should focus on developing more cost-effective and scalable late-stage difluoromethylation methods to make this powerful strategy more accessible for industrial applications.

References

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  • ECHEMI.
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Comparative Metabolic Stability: Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃) Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (-OCF₂H) has emerged as a superior bioisostere to the traditional methoxy group (-OCH₃) for optimizing metabolic stability.[1][2] While the methoxy group is frequently employed to modulate solubility and electronic properties, it often serves as a "metabolic soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 (CYP) enzymes.[2]

This guide details the mechanistic advantages of -OCF₂H, specifically its ability to block oxidative metabolism while simultaneously acting as a lipophilic hydrogen bond donor —a rare dual property that enhances both half-life (


) and target affinity.

Mechanistic Basis of Stability

The superior stability of the difluoromethoxy group stems from two fundamental physical-organic principles: Bond Dissociation Energy (BDE) and Electronic Deactivation .

The Deuterium-Like Effect (Bond Strength)

Metabolic O-dealkylation of a methoxy group proceeds via a radical mechanism where a high-valent Iron-Oxo species (Compound I) of the CYP450 enzyme abstracts a hydrogen atom from the


-carbon.
  • Methoxy (-OCH₃): The C-H bond is relatively weak (~96-99 kcal/mol), allowing facile abstraction.

  • Difluoromethoxy (-OCF₂H): The presence of two highly electronegative fluorine atoms pulls electron density away from the carbon, strengthening the remaining C-H bond. The C-H BDE in -OCF₂H is significantly higher (>105 kcal/mol), making hydrogen abstraction kinetically unfavorable.

Electronic Deactivation

The fluorine atoms exert a strong inductive effect (-I), reducing the electron density on the oxygen lone pairs. This lowers the basicity of the ether oxygen and reduces the propensity for the initial single-electron transfer (SET) steps often involved in CYP oxidations.

Physicochemical Comparison

Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic, -OCF₂H retains a hydrogen atom that becomes acidic due to the flanking fluorines. This allows it to act as a weak hydrogen bond donor , potentially establishing unique binding interactions that -OCH₃ (an acceptor only) cannot.[1]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Metabolic Stability Low (Soft Spot)High Very High
Lipophilicity (

)
-0.02 (Anisole)+0.42 +1.04
H-Bond Character AcceptorDonor & AcceptorNone
Conformation Coplanar (Resonance)Orthogonal (out of plane)Orthogonal
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two substituents.

MetabolicPathway cluster_0 Substrate Entry cluster_1 CYP450 Interaction cluster_2 Metabolic Outcome Compound Drug Candidate CYP CYP450 (Heme-Fe=O) Compound->CYP Binding Transition_OCH3 H-Abstraction (Low Barrier) CYP->Transition_OCH3 If R = -OCH3 Transition_OCF2H H-Abstraction (High Barrier) CYP->Transition_OCF2H If R = -OCF2H Unstable Hemiacetal Intermediate Transition_OCH3->Unstable Rapid Oxidation Stable Intact Drug (Recirculation) Transition_OCF2H->Stable Metabolic Blockade Cleavage O-Dealkylation (Phenol + Formaldehyde) Unstable->Cleavage Spontaneous

Figure 1: Divergent metabolic pathways. The -OCF₂H group presents a high energetic barrier to Hydrogen Atom Transfer (HAT), effectively blocking the O-dealkylation cascade.

Case Study: Roflumilast (Daxas)

A definitive example of -OCF₂H utility is found in the development of Roflumilast , a PDE4 inhibitor for COPD.

  • The Challenge: Early catechol-based PDE4 inhibitors (e.g., Rolipram) contained methoxy groups. These were metabolically labile and prone to forming reactive quinone intermediates via demethylation, leading to toxicity.

  • The Solution: Roflumilast incorporates a difluoromethoxy group at the 4-position and a cyclopropylmethoxy group at the 3-position.

  • The Result: The -OCF₂H group prevented the formation of reactive catechols. While Roflumilast is still metabolized (to an active N-oxide), the core aryl-ether bond remains intact, significantly improving the safety profile compared to dialkoxy predecessors.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage of -OCF₂H analogs, a comparative intrinsic clearance (


) assay using liver microsomes is required.
Materials
  • Test Compounds: Methoxy analog (Reference) and Difluoromethoxy analog (Test).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Protocol
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to final concentration of 1 µM. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH solution to initiate the reaction.[3]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN. Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 15 mins at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis

Calculate the slope (


) of the natural log of percent remaining vs. time.



Assay Visualization

AssayWorkflow cluster_loop Time Course (0 - 60 min) Step1 PREPARATION Microsomes + Buffer + Compound (37°C Pre-soak) Step2 INITIATION Add NADPH Regenerating System Step1->Step2 Step3 SAMPLING Remove 50µL Aliquot Step2->Step3 Step4 QUENCHING Add 150µL Ice-Cold ACN (Precipitate Proteins) Step3->Step4 At t=x Step5 CENTRIFUGATION 4000 rpm, 15 min, 4°C Step4->Step5 Step6 LC-MS/MS ANALYSIS Quantify Parent Compound Step5->Step6 Step7 DATA CALCULATION Determine t1/2 and CLint Step6->Step7

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

When to switch from -OCH₃ to -OCF₂H:

  • High Clearance: If the methoxy analog shows high

    
     due to O-demethylation (confirmed by metabolite ID showing a phenol product).
    
  • Toxic Metabolites: If the methoxy group is part of a catechol precursor that could form quinones.

  • Potency Issues: If you need a hydrogen bond donor to pick up a specific interaction in the binding pocket (e.g., interacting with a backbone carbonyl) without introducing a polar -OH group.

Synthesis Note: The introduction of -OCF₂H is typically achieved using difluorocarbene reagents (e.g., Sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate) reacting with a phenol, rather than simple alkylation used for methoxy groups.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Erickson, J. A., et al. (2010). The effect of fluorine substitution on the lipophilicity of organic compounds. Journal of Medicinal Chemistry.

  • Hermann, R., et al. (2012). Roflumilast: A Review of its Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics.

  • Zaigraev, M., et al. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.

Sources

A Comparative Guide to the Reproducibility of 4-(Difluoromethoxy)-2-methylaniline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂) group has garnered significant attention in medicinal chemistry as a bioisostere for hydroxyl, thiol, or even amine functionalities. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-(Difluoromethoxy)-2-methylaniline, in particular, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The reliable and reproducible synthesis of this compound is therefore of paramount importance.

This guide will compare two primary synthetic pathways, each with variations in reagents and conditions, providing a comprehensive overview of their respective strengths and weaknesses.

Synthetic Pathway 1: O-Difluoromethylation of 2-Methyl-4-nitrophenol Followed by Nitro Group Reduction

This is the most commonly documented approach, proceeding in two distinct stages: the introduction of the difluoromethoxy group onto a phenolic precursor, followed by the reduction of a nitro group to the desired aniline.

Workflow for Synthetic Pathway 1

A 2-Methyl-4-nitrophenol B O-Difluoromethylation A->B Difluoromethoxylating Agent C 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene B->C D Nitro Group Reduction C->D Reducing Agent E 4-(Difluoromethoxy)-2-methylaniline D->E

Caption: General workflow for the synthesis via a nitrophenol intermediate.

Step 1: O-Difluoromethylation of 2-Methyl-4-nitrophenol

The critical step in this pathway is the formation of the aryl difluoromethyl ether. Two primary reagents are commonly employed for this transformation: chlorodifluoromethane (CHClF₂) and sodium chlorodifluoroacetate (ClCF₂COONa).

Protocol 1.1: Using Chlorodifluoromethane (CHClF₂)

This traditional method involves the reaction of the phenoxide of 2-methyl-4-nitrophenol with chlorodifluoromethane, a gaseous reagent.

  • Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the phenoxide on the carbon atom of CHClF₂. The use of a base is essential to deprotonate the phenol, increasing its nucleophilicity. The reaction is typically carried out under pressure due to the gaseous nature of chlorodifluoromethane. A phase-transfer catalyst is often employed in aqueous systems to facilitate the reaction between the aqueous phenoxide and the gaseous CHClF₂.[1]

  • Self-Validating System & Trustworthiness: While this method is established, its reproducibility can be challenging. The handling of a gaseous reagent requires specialized equipment and careful control of reaction parameters. Inconsistent gas delivery or leaks can lead to variable yields. Furthermore, the use of chlorodifluoromethane, an ozone-depleting substance, presents significant environmental and regulatory concerns.[2] Byproducts such as dimers and trimers can also form, complicating purification.[2]

Protocol 1.2: Using Sodium Chlorodifluoroacetate (ClCF₂COONa)

This more modern approach utilizes a stable, solid reagent that generates difluorocarbene (:CF₂) in situ upon heating.

  • Causality Behind Experimental Choices: Thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene.[2][3] This intermediate is then trapped by the nucleophilic phenoxide to form the desired difluoromethyl ether. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF to facilitate both the salt's solubility and its thermal decomposition.[3]

  • Self-Validating System & Trustworthiness: This protocol is generally considered more reproducible and scalable than the chlorodifluoromethane method.[4] The use of a solid reagent simplifies handling and stoichiometry control. The reaction conditions are typically milder, and the formation of oligomeric byproducts is less prevalent.[2] However, the thermal decomposition of sodium chlorodifluoroacetate is exothermic and requires careful temperature control to avoid runaway reactions, especially on a larger scale.

Step 2: Reduction of 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene

The second stage involves the reduction of the nitro group to an amine. Several methods are available, with the choice often depending on scale, cost, and functional group tolerance.

Protocol 1.A: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

  • Causality Behind Experimental Choices: The nitro group is readily reduced by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the reduction.

  • Self-Validating System & Trustworthiness: Catalytic hydrogenation is a highly reproducible and high-yielding method that typically produces a clean product with minimal side reactions.[5] However, it requires specialized equipment for handling hydrogen gas under pressure, and the cost of the palladium catalyst can be a consideration for large-scale synthesis. Catalyst poisoning can also be an issue if impurities are present in the starting material.

Protocol 1.B: Reduction with Iron in Acidic Media

A classical and cost-effective method for nitro group reduction.

  • Causality Behind Experimental Choices: Iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, acts as a reducing agent. The iron is oxidized while the nitro group is reduced. This method is robust and tolerant of a wide range of functional groups.

  • Self-Validating System & Trustworthiness: This method is generally reliable and reproducible, especially on a laboratory scale.[6] However, the workup can be cumbersome, involving the filtration of iron salts and neutralization of the acidic reaction mixture. The large amount of iron waste generated can be a drawback for industrial-scale production.

Synthetic Pathway 2: Direct Difluoromethylation of 2-Methyl-4-aminophenol

An alternative approach involves the direct difluoromethylation of the corresponding aminophenol. This route has the advantage of fewer steps but presents its own set of challenges.

Workflow for Synthetic Pathway 2

A 2-Methyl-4-aminophenol B O-Difluoromethylation A->B Difluoromethoxylating Agent C 4-(Difluoromethoxy)-2-methylaniline B->C

Caption: Workflow for the direct synthesis from an aminophenol starting material.

  • Causality Behind Experimental Choices: Similar to the nitrophenol route, this pathway relies on the O-difluoromethylation of the phenolic hydroxyl group. However, the presence of the amine functionality introduces a competing nucleophilic site. To achieve selective O-difluoromethylation, it is often necessary to protect the amine group prior to the difluoromethylation step, for example, as an acetamide. Following difluoromethylation, a deprotection step would be required. Alternatively, careful control of reaction conditions might allow for some degree of selective O-difluoromethylation.

  • Self-Validating System & Trustworthiness: The reproducibility of this route is highly dependent on the ability to achieve selective O-difluoromethylation. If protection/deprotection steps are required, this adds to the overall complexity and reduces the atom economy of the synthesis. Direct difluoromethylation without protection may lead to a mixture of O- and N-difluoromethylated products, as well as bis-difluoromethylated species, which would necessitate challenging purification.

Comparative Performance Data

ParameterProtocol 1.1 (CHCl₂) / 1.A (H₂)Protocol 1.2 (ClCF₂COONa) / 1.A (H₂)Protocol 1.2 (ClCF₂COONa) / 1.B (Fe/Acid)Pathway 2 (Direct)
Overall Yield Moderate to GoodGood to ExcellentGoodVariable, potentially lower
Reproducibility ModerateHighHighModerate to Low
Scalability ChallengingFavorableModerateChallenging
Reagent Handling Difficult (Gas)Easy (Solid)Easy (Solids/Liquids)Easy (Solids/Liquids)
Safety Concerns Pressurized gas, ozone depletionExothermic decompositionFlammable solventsPotential for side reactions
Byproducts Oligomers, impurities from CHClF₂Minimal if temp. controlledIron saltsN-difluoromethylated, bis-adducts
Purification Can be challengingGenerally straightforwardTedious workupPotentially difficult
Cost-Effectiveness Reagent is cheap, but equipment is specializedReagent is affordableReagents are very cheapDepends on selectivity

Experimental Protocols

Protocol 1.2 / 1.A: Synthesis via Sodium Chlorodifluoroacetate and Catalytic Hydrogenation

Step 1: Synthesis of 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene

  • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 1 hour, maintaining the temperature.

  • Stir the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 4-(Difluoromethoxy)-2-methylaniline

  • Dissolve 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in ethanol or methanol.

  • Add 5-10 mol% of palladium on carbon (10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(difluoromethoxy)-2-methylaniline.

Conclusion and Recommendations

Based on the available data and general synthetic principles, the most reproducible and scalable protocol for the synthesis of 4-(difluoromethoxy)-2-methylaniline is Pathway 1, utilizing sodium chlorodifluoroacetate for the O-difluoromethylation of 2-methyl-4-nitrophenol, followed by catalytic hydrogenation for the nitro group reduction (Protocol 1.2 / 1.A) . This combination of methods offers a balance of high yield, good reproducibility, and manageable safety and handling considerations.

While the use of iron in an acidic medium for the reduction step (Protocol 1.2 / 1.B) is a viable and cost-effective alternative, the workup and waste disposal may be less desirable for large-scale applications. The direct difluoromethylation of 2-methyl-4-aminophenol (Pathway 2) presents an intriguing, more atom-economical route, but the challenges associated with achieving selective O-difluoromethylation currently limit its general applicability and reproducibility.

For any chosen protocol, careful optimization of reaction conditions and diligent in-process monitoring are crucial for ensuring consistent and high-quality production of 4-(difluoromethoxy)-2-methylaniline.

References

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Prakash, G. K. S., & Hu, J. (Eds.). (2005). Fluorine-Containing Synthons. American Chemical Society.
  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Kirsch, P. (2013).
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • RSC Publishing. (2011). Catalytic hydrogenation of nitroarenes: a review. Catalysis Science & Technology, 1(1), 27-43.
  • Wiley Online Library. (n.d.). Comprehensive Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved from [Link]

  • ResearchGate. (2005). The hydrogenation of nitrobenzene over metal catalysts. Retrieved from [Link]

Sources

Safety Operating Guide

4-(Difluoromethoxy)-2-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Difluoromethoxy)-2-methylaniline (CAS: 39211-57-9) requires strict adherence to hazardous waste protocols due to its profile as a toxic, halogenated aromatic amine.[1][2][3] Improper disposal poses severe risks of groundwater contamination and toxic gas generation (hydrogen fluoride) during thermal decomposition.

The only validated disposal method is high-temperature incineration at a permitted facility equipped with acid gas scrubbing capabilities. Under no circumstances should this compound be discharged into municipal sewer systems or treated with standard oxidative bleaching agents in the laboratory, as this may generate toxic intermediates.

Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste stream to ensure compliance with local regulations (e.g., RCRA in the US).

GHS Classification[1][4]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).[3][4][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]

  • Combustible Liquid: Flash point considerations may apply depending on purity.

Chemical Incompatibilities
  • Acids: Reacts to form anilinium salts; exothermic.

  • Strong Oxidizers: Risk of fire or explosion; potential formation of nitro compounds.

  • Acid Chlorides/Anhydrides: Vigorous reaction.

RCRA Waste Classification (US Context)

While 4-(Difluoromethoxy)-2-methylaniline is not explicitly "Listed" (P or U list) by name in 40 CFR 261.33, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): If the flash point is <60°C (140°F).

  • Characteristic of Toxicity: Due to the aniline core, it should be managed as Hazardous Waste .

  • Halogenated Solvent Codes (F-List): If mixed with listed halogenated solvents (e.g., DCM), the entire mixture adopts the F-code.[1]

Pre-Disposal Handling & Storage

Proper segregation prevents accidental reactions in the waste accumulation area.[6]

Protocol:

  • Container Selection: Use amber glass or high-density polyethylene (HDPE) containers. Avoid metal containers if the waste stream is potentially acidic.[7]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling: Label immediately as "Hazardous Waste - Toxic, Organic Base." Explicitly list "Contains Fluorinated Anilines" to alert the disposal facility of HF generation potential.

Storage Conditions:

  • Store in a cool, dry, well-ventilated area.[5]

  • Segregation: Keep separate from Oxidizers (e.g., Nitric acid, Peroxides) and Strong Acids.

Disposal Procedures

Scenario A: Small-Scale Laboratory Waste (Vials/Residues)
  • Do not rinse empty vials into the sink.

  • Cap the vial tightly.[5][6][7]

  • Place the vial into a larger "Lab Pack" drum designated for "Solid/Liquid Toxic Organics."

  • Fill void spaces with an inert absorbent (vermiculite).

Scenario B: Bulk Reaction Mixtures

If the compound is dissolved in a solvent:

  • Identify the Solvent: The disposal path is dictated by the solvent (e.g., Halogenated vs. Non-Halogenated).[6]

  • Segregation:

    • If in DCM/Chloroform: Segregate into Halogenated Waste .

    • If in Methanol/Ethyl Acetate: Segregate into Non-Halogenated Waste (Note: The presence of the fluorine atoms in the solute technically makes the mixture halogenated for incineration purposes, but many facilities accept low % halogen content in non-hal streams. Best Practice: Default to Halogenated Waste stream to ensure proper scrubbing).

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 8-10) to keep the aniline in its free base form, reducing corrosion risks.

Scenario C: Spill Cleanup

Immediate Action: Evacuate the immediate area if the spill is large (>100 mL) or if vapors are strong.

Cleanup Protocol:

  • PPE: Don double nitrile gloves (or Silver Shield/Laminate gloves for longer exposure), safety goggles, and a lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]

  • Containment: Surround the spill with an inert absorbent dyke (sand, vermiculite, or commercial spill pads). Do not use paper towels as they increase surface area for evaporation.

  • Absorption: Cover the spill completely with absorbent material.

  • Collection: Scoop the saturated material into a wide-mouth HDPE jar.

  • Decontamination: Wipe the surface with a mild soap/water solution. Collect these wipes in the same waste jar.

  • Labeling: Label as "Debris contaminated with 4-(Difluoromethoxy)-2-methylaniline."

Visual Workflows

Waste Decision Tree

This logic gate ensures the material ends up in the correct waste stream.

WasteDecisionTree Start Waste Generation: 4-(Difluoromethoxy)-2-methylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Disp_Solid DISPOSAL A: Lab Pack (Toxic Solids) Incineration Solid->Disp_Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent Disp_Halo DISPOSAL B: Halogenated Organic Waste (High Temp Incineration + Scrubber) HaloSolvent->Disp_Halo Disp_NonHalo DISPOSAL C: Segregate as Non-Halo* (*Verify Fluorine Content Limit) NonHaloSolvent->Disp_NonHalo Disp_NonHalo->Disp_Halo If F-content >1%

Figure 1: Decision logic for segregating aniline waste streams. Note the override for high fluorine content.

Emergency Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & Vapors Spill->Assess Major Major (>100mL) Or Strong Odor Assess->Major Minor Minor (<100mL) Contained Assess->Minor Evacuate Evacuate Lab Call EHS/Hazmat Major->Evacuate PPE Don PPE: Nitrile Gloves (x2) Goggles Lab Coat Minor->PPE Absorb Cover with Vermiculite/Sand PPE->Absorb Collect Scoop into HDPE Jar Absorb->Collect Label Label & Tag for Disposal Collect->Label

Figure 2: Immediate response protocol for laboratory spills.

Technical Justification & Incineration Dynamics

Why Incineration? The difluoromethoxy group (


) confers significant chemical stability to the molecule, making it resistant to standard biological degradation (biotreatment). Landfilling is inappropriate due to the high mobility of aniline derivatives in soil and groundwater [1].

The Fluorine Factor: Upon combustion, the organic fluorine converts to Hydrogen Fluoride (HF).



Standard incinerators may not be equipped to handle the corrosive nature of HF gas. Therefore, the waste manifest must explicitly state "Fluorinated Organics" to ensure the receiving facility uses a caustic scrubber (e.g., NaOH spray) to neutralize the HF emissions [2].

Summary Data Tables

Table 1: Personal Protective Equipment (PPE) Matrix
ComponentRecommendationTechnical Rationale
Gloves Silver Shield (Laminate) or Double Nitrile Anilines can permeate standard latex/nitrile rapidly.[1][2] Laminate offers >4hr breakthrough protection.
Eye Protection Chemical Splash GogglesPrevent absorption through mucous membranes via splash/vapor.[1][2]
Respiratory Half-mask with OV/P100 cartridgesRequired only outside of fume hood or during spill cleanup.[1][2]
Clothing Lab coat + Chemical ApronPrevent skin absorption; anilines are readily absorbed dermally.[1][2]
Table 2: Waste Coding Reference (USA)
Code TypeCodeDescription
Ignitability D001 Applicable if liquid waste has Flash Point < 60°C.
Toxicity None (Listed)Not specifically P/U listed.[1][2] Characterize as toxic non-specific.
DOT Shipping UN 2810 Toxic liquid, organic, n.o.s. (4-(Difluoromethoxy)-2-methylaniline).[1][2]

References

  • United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and Amines. RCRA Orientation Manual. Available at: [Link]

  • Combustion Science and Technology. Incinerability of Highly Fluorinated Organic Compounds.[8][9] Taylor & Francis, 2007. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.